6-(hexyloxy)-4-methyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C16H20O3 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
6-hexoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C16H20O3/c1-3-4-5-6-9-18-13-7-8-15-14(11-13)12(2)10-16(17)19-15/h7-8,10-11H,3-6,9H2,1-2H3 |
InChI Key |
YKCLWVWOJCIGRN-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC2=C(C=C1)OC(=O)C=C2C |
Canonical SMILES |
CCCCCCOC1=CC2=C(C=C1)OC(=O)C=C2C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Photophysical & Synthetic Profiling of 6-Alkoxy-4-methylcoumarin Derivatives
Executive Summary
While 7-substituted coumarins (e.g., 7-hydroxy-4-methylcoumarin) act as the industry standard for high-quantum-yield fluorophores, 6-alkoxy-4-methylcoumarin derivatives occupy a distinct and critical niche in medicinal chemistry and sensor development. Unlike their 7-substituted counterparts, which are dominated by strong Intramolecular Charge Transfer (ICT) leading to intense fluorescence, the 6-alkoxy derivatives exhibit unique electronic properties governed by the meta-positioning of the donor group relative to the lactone carbonyl.
This guide provides an in-depth technical analysis of the 6-alkoxy-4-methylcoumarin scaffold, focusing on its synthesis, comparative photophysics, and application as a scaffold for Monoamine Oxidase B (MAO-B) inhibitors and metal ion sensors.
Molecular Architecture & Design Principles
The fluorescence of coumarin derivatives is dictated by the "push-pull" electronic system.[1] The efficiency of this system depends heavily on the substitution pattern.
Electronic Decoupling in the 6-Position
In the standard 7-alkoxy model, the electron-donating oxygen is para to the ring oxygen and conjugated directly to the electron-withdrawing carbonyl group, creating a strong dipole and high quantum yield (
In contrast, the 6-alkoxy substituent is electronically distinct:
-
Conjugation: The 6-position is meta to the ring oxygen. The resonance contribution to the carbonyl is less direct, often resulting in a hypsochromic (blue) shift or reduced
compared to the 7-isomer, though specific solvent interactions can induce bathochromic shifts. -
Steric Environment: The 4-methyl group provides steric bulk that prevents π-stacking aggregation, preserving emission in solution, but the 6-alkoxy group modulates the HOMO-LUMO gap subtly, making it sensitive to specific metal chelation (e.g., Fe³⁺, Al³⁺).
Structural Logic Diagram
The following diagram illustrates the synthetic logic and electronic flow differences between the 6- and 7-positions.
Figure 1: Synthetic divergence and functional differentiation between 6- and 7-alkoxy-4-methylcoumarins.
Photophysical Characterization
The 6-alkoxy-4-methylcoumarins exhibit solvatochromism, though less pronounced than the 7-amino derivatives. The following data synthesizes experimental findings for 6-methoxy-4-methylcoumarin (6MMC) .
Quantitative Spectral Data
Note: Values are approximate and solvent-dependent.
| Solvent Parameter | Solvent | Absorption | Emission | Stokes Shift ( | Remarks |
| Non-Polar | Cyclohexane | ~320 | ~375 | ~4,600 cm⁻¹ | Vibronic structure often visible |
| Polar Aprotic | Acetonitrile | 322 | 382 | ~4,900 cm⁻¹ | Loss of vibronic structure |
| Polar Protic | Methanol | 324 | 388 | ~5,100 cm⁻¹ | Red-shift due to H-bonding |
| Viscous | Glycerol | 325 | 390 | ~5,150 cm⁻¹ | Restricted rotation leads to slightly higher |
Interpretation of Solvatochromism
The bathochromic (red) shift observed in polar solvents (Methanol vs. Cyclohexane) indicates that the excited state (
-
Mechanism: Stabilization of the Intramolecular Charge Transfer (ICT) state.
-
Validation: A linear plot of Stokes shift vs. Lippert-Mataga polarity function confirms the ICT nature.
Experimental Protocols
Synthesis of 6-Methoxy-4-methylcoumarin (Pechmann Condensation)
This protocol utilizes the Pechmann condensation, favored for its atom economy and simplicity.
Reagents:
-
4-Methoxyphenol (Hydroquinone monomethyl ether)
-
Ethyl acetoacetate[2]
-
Sulfuric acid (75%) or Bismuth(III) nitrate (as Lewis acid catalyst)
Step-by-Step Workflow:
-
Reactant Mixing: In a round-bottom flask, combine 4-methoxyphenol (10 mmol) and ethyl acetoacetate (10 mmol).
-
Catalysis: Add chilled sulfuric acid (5 mL) dropwise while maintaining temperature < 10°C to prevent polymerization.
-
Reaction: Stir the mixture at room temperature for 12–24 hours. (Monitor via TLC: 20% EtOAc in Hexane).
-
Quenching: Pour the reaction mixture into crushed ice (~100 g) with vigorous stirring. A solid precipitate should form immediately.
-
Isolation: Filter the solid under vacuum and wash with cold water (3 x 50 mL) to remove acid traces.
-
Purification: Recrystallize from ethanol to yield colorless/pale yellow needles.
-
Yield Expectation: 60–80%.
-
Melting Point: ~138–140°C.
-
Spectroscopic Measurement Protocol
To ensure reproducible quantum yield (
Preparation:
-
Stock Solution: Prepare 1.0 mM stock in DMSO.
-
Working Solutions: Dilute to 10 µM in the target solvent (e.g., MeOH, PBS).
Measurement Loop:
-
Blanking: Record baseline with pure solvent.
-
Absorption Scan: Scan 250–500 nm. Identify
.[4][5][6][7] -
Emission Scan: Excite at
.[4][5][7] Scan emission (typically 350–600 nm). -
Quantum Yield Determination (Comparative Method):
-
Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
) or 7-Methoxy-4-methylcoumarin.
-
Applications & Signaling Pathways[6]
Metal Ion Sensing (Fe³⁺ Quenching)
6-alkoxy-4-methylcoumarins can act as "turn-off" sensors for paramagnetic ions like Fe³⁺. The mechanism involves Paramagnetic Fluorescence Quenching or Chelation-Enhanced Quenching (CHEQ).
Figure 2: Logic flow for Fe³⁺ sensing using 6-alkoxy-4-methylcoumarin derivatives.
MAO-B Inhibition
Derivatives of 6-methoxy-4-methylcoumarin serve as scaffolds for Monoamine Oxidase B (MAO-B) inhibitors, crucial for Parkinson's disease therapy.[8] The 6-methoxy group mimics the dopamine structure, allowing the molecule to dock into the enzyme's active site.
References
-
BenchChem. Application Notes and Protocols: Fluorescence Spectroscopy of 6-Methoxy-4-methylcoumarin. BenchChem Application Library.
-
BenchChem. A Comparative Guide to the Photophysical Properties of 6-Methoxy-4-methylcoumarin and 7-Methoxy-4-methylcoumarin. BenchChem Technical Guides.
-
OMLC. Fluorescence emission spectrum of Coumarin 6 dissolved in ethanol. Oregon Medical Laser Center.
- V.K. Ahluwalia.Intermediates for Organic Synthesis. I.K. International Pvt Ltd, 2013.
-
M.J.J.P. Silva et al. Synthesis and photophysical properties of fluorescent 6-aryl-coumarin derivatives. ACS Omega, 2021.
-
BenchChem. 6-Methoxy-4-methylcoumarin in Pharmaceutical Synthesis (MAO-B Inhibitors). BenchChem Protocols.[4][8]
Sources
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. researchgate.net [researchgate.net]
- 3. omlc.org [omlc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
6-Hexyloxy-4-methylcoumarin: A Comprehensive Technical Guide for Liquid Crystal Mesogen Applications
Abstract
This technical guide provides an in-depth exploration of 6-hexyloxy-4-methylcoumarin as a thermotropic liquid crystal mesogen. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, mesomorphic properties, and the analytical techniques essential for its characterization. This guide emphasizes the causal relationships between molecular structure and liquid crystalline behavior, offering field-proven insights into the experimental design and data interpretation critical for the advancement of new materials and technologies. All protocols are presented as self-validating systems, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
Introduction: The Promise of Coumarin-Based Liquid Crystals
Coumarin and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in materials science and medicinal chemistry.[1] Their rigid, planar benzopyran-2-one core structure, combined with the potential for diverse functionalization, makes them excellent candidates for the design of novel liquid crystal (LC) materials.[2] The introduction of flexible alkoxy chains at specific positions on the coumarin scaffold can induce mesomorphic behavior, leading to the formation of thermotropic liquid crystal phases.[3] These materials are characterized by a state of matter intermediate between a crystalline solid and an isotropic liquid, exhibiting both fluidity and long-range orientational order.
The 4-methylcoumarin scaffold, in particular, has been a subject of extensive research due to its synthetic accessibility and versatile biological activities.[4][5] The strategic placement of a hexyloxy chain at the 6-position is hypothesized to promote the formation of liquid crystalline phases by enhancing the molecule's aspect ratio and introducing sufficient molecular flexibility. This guide focuses specifically on 6-hexyloxy-4-methylcoumarin, providing a detailed examination of its properties as a liquid crystal mesogen.
Synthesis of 6-Hexyloxy-4-methylcoumarin
The synthesis of 6-hexyloxy-4-methylcoumarin is a well-established, two-step process that begins with the Pechmann condensation to form the hydroxycoumarin intermediate, followed by a Williamson ether synthesis to introduce the hexyloxy tail.[6][7] This approach offers high yields and purity, making it a reliable method for laboratory-scale production.
Synthesis Workflow
The overall synthetic pathway is illustrated in the diagram below.
Caption: Synthetic pathway for 6-hexyloxy-4-methylcoumarin.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Hydroxy-4-methylcoumarin
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydroquinone (1.0 eq) and ethyl acetoacetate (1.0 eq). Cool the mixture in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (catalytic amount) to the cooled and stirred mixture. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water with vigorous stirring. The resulting precipitate is collected by vacuum filtration and washed with copious amounts of water until the filtrate is neutral.
-
Purification: The crude 6-hydroxy-4-methylcoumarin is purified by recrystallization from ethanol to yield a white to off-white solid.
Step 2: Synthesis of 6-Hexyloxy-4-methylcoumarin
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 6-hydroxy-4-methylcoumarin (1.0 eq) and potassium carbonate (1.5 eq) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).
-
Alkylation: Add 1-bromohexane (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is removed from the filtrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 6-hexyloxy-4-methylcoumarin as a white solid.
Characterization of Mesomorphic Properties
The liquid crystalline properties of 6-hexyloxy-4-methylcoumarin are characterized by two primary techniques: Polarized Optical Microscopy (POM) for the visual identification of mesophases and their textures, and Differential Scanning Calorimetry (DSC) for the quantitative determination of phase transition temperatures and associated enthalpy changes.
Characterization Workflow
The following diagram outlines the logical flow for the characterization of the liquid crystalline properties of the synthesized compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Coumarin Schiff base-esters liquid crystals with symmetrical and unsymmetrical alkoxy chains: Synthesis, mesomorphic pr… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Precision Synthesis of 4-Methyl-6-Alkoxycoumarins
This Application Note is structured to serve as a definitive technical guide for the synthesis of 4-methyl-6-alkoxycoumarins. It prioritizes robustness and reproducibility, addressing the specific regiochemical challenges associated with para-substituted phenols in the Pechmann condensation.
Executive Summary
The synthesis of 4-methyl-6-alkoxycoumarins presents a distinct regiochemical challenge compared to the ubiquitous 7-substituted isomers (e.g., 4-methylumbelliferone). While the Pechmann condensation is the industry standard for coumarin assembly, the use of p-alkoxyphenols (e.g., 4-methoxyphenol) often suffers from lower reactivity and competitive side reactions compared to resorcinol derivatives.
This guide details two validated workflows:
-
Route A (The "Gold Standard"): A robust two-step protocol involving the condensation of hydroquinone followed by O-alkylation. This route guarantees high purity and regiochemical fidelity.
-
Route B (Green Direct Synthesis): An accelerated, solvent-free protocol using solid acid catalysts (Amberlyst-15) for direct condensation, suitable for high-throughput screening.
Mechanistic Foundation
Understanding the mechanism is critical for troubleshooting low yields. The Pechmann condensation involves the reaction between a phenol and a
Reaction Pathway Analysis
The reaction proceeds through three critical phases:
-
Transesterification: Acid-catalyzed attack of the phenol on the ester carbonyl.[1]
-
Hydroxyalkylation (Friedel-Crafts): Intramolecular attack of the aromatic ring on the activated ketone carbonyl.
-
Dehydration: Elimination of water to aromatize the pyrone ring.
Regioselectivity Note: For 6-alkoxycoumarins, the starting material is a p-alkoxyphenol. The directing effects of the alkoxy group (para/ortho) and the hydroxyl group (ortho/para) reinforce substitution at the position ortho to the hydroxyl, ensuring the formation of the 6-isomer.
Protocol A: The Robust Two-Step Synthesis (Recommended)
Rationale: Direct condensation of 4-methoxyphenol is often sluggish due to the steric and electronic modulation of the alkoxy group. The two-step method uses Hydroquinone (highly reactive) to form the coumarin core first, followed by a high-yield Williamson ether synthesis.
Step 1: Synthesis of 6-Hydroxy-4-methylcoumarin
Reagents:
-
Hydroquinone (1.0 equiv)[1]
-
Ethyl Acetoacetate (1.2 equiv)[2]
-
Catalyst: Sulfuric Acid (75%) or Amberlyst-15 (Solid Acid)
Procedure:
-
Setup: Charge a round-bottom flask with Hydroquinone (11.0 g, 0.1 mol) and Ethyl Acetoacetate (15.6 g, 0.12 mol).
-
Catalysis:
-
Reaction: Heat the mixture to 80°C (for
) or 110°C (for Amberlyst) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -
Quench: Pour the reaction mixture into 200 mL of crushed ice/water with vigorous stirring.
-
Isolation: The product precipitates as a solid.[1][5] Filter, wash with cold water (3 x 50 mL) to remove acid traces.
-
Purification: Recrystallize from dilute ethanol.
-
Yield Target: 85-95%[1]
-
Appearance: White/Off-white needles.
-
Step 2: O-Alkylation (Williamson Ether Synthesis)
Reagents:
-
Alkyl Halide (e.g., Methyl Iodide or Ethyl Bromide) (1.5 equiv)
-
Base: Anhydrous
(2.0 equiv) -
Solvent: Dry Acetone or DMF
Procedure:
-
Dissolution: Dissolve 6-Hydroxy-4-methylcoumarin (1.76 g, 10 mmol) in dry Acetone (30 mL).
-
Deprotonation: Add Anhydrous
(2.76 g, 20 mmol). Stir at room temperature for 15 minutes. -
Alkylation: Add Methyl Iodide (1.5 equiv) dropwise.
-
Reflux: Heat to reflux (56°C) for 4–6 hours.
-
Workup: Filter off inorganic salts (
/KI). Evaporate the solvent under reduced pressure. -
Final Purification: Recrystallize from Ethanol.
Protocol B: Direct Green Synthesis (Advanced)
Rationale: For high-throughput applications or when waste reduction is paramount, this solvent-free method utilizes solid acid catalysts.
Reagents:
-
4-Alkoxyphenol (e.g., 4-Methoxyphenol) (1.0 equiv)
-
Ethyl Acetoacetate (1.1 equiv)[4]
-
Catalyst: Amberlyst-15 (20 wt%) or
(10 mol%)
Procedure:
-
Mix: Combine 4-Methoxyphenol (10 mmol) and Ethyl Acetoacetate (11 mmol) in a reaction vial.
-
Catalyst: Add Amberlyst-15 (0.3 g).
-
Heat: Stir at 110°C (oil bath) solvent-free for 1–2 hours.
-
Note: The mixture will liquefy upon heating and then solidify as the product forms.
-
-
Extraction: Add hot Ethanol (10 mL) to dissolve the product. Filter hot to remove the solid catalyst (Catalyst can be regenerated).
-
Crystallization: Cool the filtrate to 0°C. Collect crystals by filtration.
Critical Parameters & Catalyst Selection
The choice of catalyst significantly impacts the yield and "cleanliness" of the reaction (tar formation).
| Parameter | Sulfuric Acid ( | Amberlyst-15 (Solid Acid) | Indium Chloride ( |
| Reaction Type | Homogeneous | Heterogeneous | Lewis Acid / Homogeneous |
| Temperature | 0°C | 110°C | 80°C - 100°C |
| Yield (Step 1) | High (85-90%) | Excellent (90-95%) | Good (80-85%) |
| Green Score | Low (Acid waste) | High (Recyclable) | Moderate |
| Side Reactions | High (Sulfonation/Tars) | Low | Low |
| Best For | Bulk Scale-up | Lab Scale / Green Chem | Sensitive Substrates |
Workflow Decision Tree
Use this logic flow to select the appropriate protocol for your specific alkoxy derivative.
Troubleshooting & Quality Control
-
Tarry Precipitate: A common issue in Pechmann condensation.
-
Cause: Overheating or uncontrolled exotherm with
. -
Solution: Maintain strict temperature control during addition. Switch to Amberlyst-15 to eliminate charring.
-
-
Incomplete Reaction:
-
Check: Water is a byproduct. If the reaction stalls, ensure water is being removed (if using a solvent like Toluene) or use a drying agent/excess reagent in solvent-free conditions.
-
-
Fluorescence Check:
-
4-methyl-6-alkoxycoumarins typically exhibit strong blue fluorescence under UV light (365 nm). Use this for quick qualitative TLC monitoring.
-
References
-
Sethi, A. et al. (2016). Zirconia-based catalyst for the one-pot synthesis of coumarin through Pechmann reaction. Chemistry Central Journal. Retrieved from [Link]
-
Potdar, M. K. et al. (2001).[6] Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid. Organic Chemistry Portal. Retrieved from [Link]
-
MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Retrieved from [Link]
-
Wikipedia. Pechmann condensation Mechanism and Overview. Retrieved from [Link][7][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Zirconia-based catalyst for the one-pot synthesis of coumarin through Pechmann reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iiste.org [iiste.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pechmann Condensation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
Protocol: Selective O-Alkylation of 6-Hydroxy-4-methylcoumarin via Williamson Ether Synthesis
Abstract & Strategic Significance
The modification of coumarin scaffolds is a cornerstone in medicinal chemistry due to their anticoagulant, antimicrobial, and anticancer properties. This Application Note details the synthesis of 6-(hexyloxy)-4-methylcoumarin from 6-hydroxy-4-methylcoumarin .
The introduction of a hexyl chain via O-alkylation serves a critical pharmacokinetic function: Lipophilicity Modulation . While the parent hydroxycoumarin is polar and may exhibit limited membrane permeability, the hexyloxy derivative (
This guide moves beyond simple "recipe" instructions to provide a robust, scalable, and self-validating protocol, emphasizing the control of regioselectivity (O- vs. C-alkylation) and the prevention of lactone ring hydrolysis.
Scientific Foundation & Reaction Logic
The Challenge: Regioselectivity and Ring Stability
The alkylation of 6-hydroxy-4-methylcoumarin presents two primary chemical risks:
-
Ambident Nucleophilicity: The phenoxide ion can attack the alkyl halide at the oxygen (O-alkylation, desired) or the ortho-carbon (C-alkylation, undesired).
-
Lactone Hydrolysis: The coumarin ring is an ester. Strong bases (e.g., NaOH, KOH) in aqueous media or at high temperatures can hydrolyze the lactone, opening the ring to form a cinnamic acid derivative.
The Solution: Williamson Ether Synthesis
To maximize O-alkylation and preserve the ring, we utilize anhydrous Potassium Carbonate (
-
Base Selection:
is a mild base ( ) sufficient to deprotonate the phenol ( ) but generally too weak to attack the lactone carbonyl under reflux conditions. -
Solvent Selection: Acetone is a polar aprotic solvent that solvates the cation (
), leaving the phenoxide anion "naked" and highly reactive for the attack.
Reaction Mechanism
The reaction proceeds via a classic
Figure 1: Mechanistic pathway of the Williamson Ether Synthesis for coumarin alkylation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 6-Hydroxy-4-methylcoumarin | 176.17 | 1.0 | Substrate |
| Hexyl Bromide | 165.07 | 1.2 - 1.5 | Alkylating Agent |
| Potassium Carbonate ( | 138.21 | 2.0 - 3.0 | Base (Anhydrous) |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Finkelstein) |
| Acetone | - | Solvent | Dry (Reagent Grade) |
Method A: Standard Reflux (Recommended)
Best for: Routine synthesis, high purity requirements, avoiding ring opening.
Step 1: Activation
-
In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 1.76 g (10 mmol) of 6-hydroxy-4-methylcoumarin in 30 mL of dry acetone.
-
Add 4.14 g (30 mmol) of anhydrous
. -
Critical Step: Stir at room temperature for 15-30 minutes.
-
Observation: The solution may turn yellow, indicating phenoxide formation.
-
Step 2: Alkylation
-
Add 0.16 g (1 mmol) of Potassium Iodide (KI).
-
Why? KI converts trace Hexyl-Br to Hexyl-I in situ, which is a more reactive electrophile (Finkelstein condition).
-
-
Add 2.1 mL (15 mmol) of Hexyl bromide dropwise via syringe.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (~56°C) for 6–12 hours .
Step 3: Process Control (TLC)
-
Mobile Phase: Hexane:Ethyl Acetate (7:3).
-
Visualization: UV Lamp (254 nm / 365 nm).
-
Target: Disappearance of the starting material spot (
) and appearance of a new, less polar product spot ( ).
Step 4: Workup
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic solids (
, KBr) and wash the filter cake with small portions of acetone. -
Evaporate the solvent from the filtrate under reduced pressure (Rotavap).
-
Precipitation: Pour the residue into 50 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.
-
Note: If an oil forms, extract with Dichloromethane (DCM), wash with brine, dry over
, and evaporate.
-
Step 5: Purification
-
Recrystallize the crude solid from Ethanol or Methanol .
-
Dry in a vacuum oven at 40°C.
Method B: Accelerated Protocol (DMF)
Best for: Unreactive substrates or rapid screening. Risk: Higher chance of side reactions.
-
Use DMF (Dimethylformamide) instead of acetone.
-
Heat to 80-90°C for 2-4 hours.
-
Warning: Workup requires thorough washing with water to remove DMF.
Workflow Decision Tree
Figure 2: Operational workflow for the synthesis and purification of 6-(hexyloxy)-4-methylcoumarin.
Characterization & Validation Standards
The researcher must validate the product structure using the following expected data points.
Physical Appearance
-
Substrate: Off-white/beige powder, MP ~248°C.
-
Product: White to pale yellow crystalline solid.
-
Melting Point: Expected to be significantly lower than the starting material (typically 80°C – 120°C range for long-chain ethers of this class).
Spectroscopy (Expected Data)
NMR (400 MHz,- 2.40 (s, 3H): Methyl group at C4.[2]
- 6.25 (s, 1H): Proton at C3 (Characteristic Coumarin Doublet/Singlet).
-
3.95 - 4.05 (t, 2H):
(The alpha-protons of the hexyl group). Crucial proof of O-alkylation. - 1.20 - 1.80 (m, 8H): Alkyl chain methylene protons.
- 0.90 (t, 3H): Terminal methyl of hexyl chain.
- 6.90 - 7.50 (m, 3H): Aromatic protons (C5, C7, C8).
IR Spectroscopy (
-
1700 - 1720
: Strong stretch (Lactone). Retention of this peak confirms the ring is intact. -
2850 - 2950
: Strong stretch (Alkyl chain introduced). -
Absence: Broad
stretch at 3200-3400 (confirms consumption of starting material).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Starting material remains after 12h | Base is too weak or old (hydrated). | Use fresh anhydrous |
| Product is an oil/sticky gum | Residual solvent or impurities. | Triturate with cold hexane or recrystallize from ethanol/water mixture. |
| New spot on TLC is very polar ( | Ring opening (Hydrolysis). | Ensure reagents are dry. Avoid strong aqueous bases (NaOH). |
| Low Yield | C-alkylation side product. | Ensure solvent is polar aprotic (Acetone/DMF) to favor O-alkylation. |
References
-
General Williamson Ether Synthesis on Coumarins
-
Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins.[3]
-
Source: (General reference for alkoxy-coumarin protocols).
-
-
Substrate Properties (6-Hydroxy-4-methylcoumarin)
- PubChem Compound Summary for CID 75409.
-
Source:
-
Biological Relevance of Alkylated Coumarins
- Coumarin Derivatives: A Systematic Review Of Their Biological And Pharmacological Activities.
-
Source:
-
Catalysis (Finkelstein Condition)
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogen
-
Source:
-
Safety Data (Alkyl Bromides & Coumarins)
- Safety Data Sheet: 7-Hydroxy-4-methylcoumarin (Isomer reference for safety).
-
Source:
Sources
Application Note: High-Purity Recrystallization of 6-Hexyloxy-4-methylcoumarin
Topic: Recrystallization Solvent System for 6-Hexyloxy-4-methylcoumarin Purification Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Abstract
This guide details the purification of 6-hexyloxy-4-methylcoumarin, a lipophilic coumarin derivative often synthesized via the Pechmann condensation or Williamson ether synthesis. While standard coumarins are typically purified using aqueous ethanol, the addition of the C6-hexyloxy chain introduces significant lipophilicity, altering the solubility profile. This protocol establishes Ethanol (EtOH) as the primary solvent system, with Ethanol/Water and Ethyl Acetate/Hexane as validated alternatives depending on the impurity profile. The methodology emphasizes thermodynamic control to prevent "oiling out"—a common failure mode for alkoxycoumarins.
Introduction & Compound Analysis
6-Hexyloxy-4-methylcoumarin is a structural hybrid containing a polar lactone core and a non-polar hexyloxy tail. This amphiphilic nature dictates the purification strategy.
-
Core Structure: 4-Methylcoumarin (Polar, planar, rigid).
-
Substituent: 6-Hexyloxy group (Non-polar, flexible alkyl chain).
-
Critical Impurities:
-
6-Hydroxy-4-methylcoumarin (Starting material, highly polar, H-bond donor).
-
1-Bromohexane (Alkylating agent, non-polar liquid).
-
Inorganic Salts (K₂CO₃/NaBr from synthesis).
-
Solubility Logic (The "Like Dissolves Like" Gradient)
The purification goal is to crystallize the target while keeping the polar phenol and non-polar alkyl halide in the mother liquor.
| Solvent System | Role | Suitability Rating | Mechanism |
| Ethanol (95-100%) | Primary | High | Dissolves target at reflux; moderate solubility at RT precipitates target while retaining polar impurities. |
| EtOH : H₂O (80:20) | Secondary | Medium | Increases yield but risks "oiling out" if the water content is too high due to the hydrophobic hexyl chain. |
| EtOAc : Hexane | Alternative | High | Best for removing non-polar side products. Excellent for highly lipophilic analogs. |
Experimental Protocol: The Thermodynamic Crystallization
Phase 1: Solvent Selection & Preparation
Safety: Perform all steps in a fume hood. 6-Hexyloxy-4-methylcoumarin may be an irritant.
-
Primary Solvent: Absolute Ethanol (or 95% EtOH).
-
Anti-Solvent (Optional): Deionized Water (warm).
-
Equipment: Erlenmeyer flask, magnetic stirrer, hot plate, reflux condenser (optional but recommended), Buchner funnel.
Phase 2: Dissolution (Saturation)
-
Place the crude solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask.
-
Add a minimal amount of Ethanol (start with ~3-4 mL per gram of solute).
-
Heat the mixture to a gentle boil (approx. 78°C) with stirring.
-
Incremental Addition: If the solid does not dissolve, add hot ethanol in 1 mL portions until a clear, homogeneous solution is obtained.
-
Note: If insoluble particles remain (likely inorganic salts or dust), perform a hot filtration through a pre-warmed glass funnel/fluted filter paper.
-
Phase 3: Crystallization (Controlled Cooling)
Critical Step: Rapid cooling often causes this compound to separate as an oil rather than crystals due to the flexible hexyl chain lowering the lattice energy.
-
Remove the flask from heat and place it on a cork ring or wood block (insulator).
-
Allow the solution to cool to room temperature (RT) undisturbed for 45–60 minutes .
-
Visual Check: Needle-like crystals should begin to form.
-
-
Anti-Solvent Trigger (If yield is low): If crystallization is sparse at RT, add warm water dropwise until slight turbidity persists, then add one drop of ethanol to clear it. Let it cool again.
-
Final Chill: Once at RT, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.
Phase 4: Isolation & Drying
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash: Rinse the filter cake with ice-cold ethanol (2 x 5 mL). Do not use water if you used pure ethanol, as it may precipitate impurities.
-
Dry: Air dry on the filter for 10 minutes, then dry in a vacuum oven at 40°C for 4 hours.
Process Visualization (Workflow Diagram)
Figure 1: Step-by-step logic flow for the recrystallization of lipophilic coumarins.
Characterization & Validation
To ensure the protocol was successful, validate the product against these parameters.
| Test | Method | Expected Result | Failure Indicator |
| Purity | TLC (Hexane:EtOAc 8:2) | Single spot (Rf ~0.5–0.6) | Multiple spots or streaking (Phenol impurity stays at baseline). |
| Identity | ¹H NMR (CDCl₃) | Triplet at ~4.0 ppm (OCH₂), Singlet at ~2.4 ppm (CH₃), Doublet at ~6.1 ppm (H-3). | Extra peaks in aromatic region (starting material).[1] |
| Melting Point | Capillary Method | Sharp range (e.g., 80–85°C) * | Wide range (>2°C) indicates solvent occlusion or impurity. |
*Note: Exact melting point depends on specific polymorphs but should be distinct from the hydroxy precursor (~248°C).
Troubleshooting Guide
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: The solution cooled too fast, or the solvent became too polar (too much water added).
-
Fix: Re-heat the mixture until clear. Add a small amount of Ethanol or Ethyl Acetate to increase lipophilicity. Allow to cool much more slowly (wrap flask in a towel).
Issue: No Crystals Form
-
Cause: Solution is not saturated (too much solvent).
-
Fix: Evaporate 20-30% of the solvent on a rotary evaporator or steam bath and re-cool. Scratch the inner glass wall with a glass rod to induce nucleation.
Issue: Product is Colored (Yellow/Brown)
-
Cause: Oxidation byproducts or residual phenol.
-
Fix: Add activated charcoal (1-2% w/w) to the boiling solution, stir for 2 minutes, and perform a hot filtration before cooling.
References
-
BenchChem. Synthesis of 6-Methoxy-4-methylcoumarin - Recrystallization Protocols. Retrieved from .
-
ChemicalBook. 6-Hydroxy-4-methylcoumarin Properties and Purification. Retrieved from .
-
University of Rochester. Reagents & Solvents: Common Solvents for Recrystallization. Retrieved from .
-
ResearchGate. Synthesis of 6- and 7-alkoxy-4-methylcoumarins. Retrieved from .
-
PubChem. 6-Methoxy-4-methylcoumarin Compound Summary. Retrieved from .
Sources
Application Note: High-Efficiency Solvent Systems for the Synthesis of 6-(hexyloxy)-4-methyl-2H-chromen-2-one
This Application Note is designed for researchers and process chemists optimizing the synthesis of 6-(hexyloxy)-4-methyl-2H-chromen-2-one (also known as 6-hexyloxy-4-methylcoumarin). It moves beyond standard textbook procedures to address critical solvent effects on yield, purity, and process scalability.
Executive Summary
The synthesis of this compound is a critical workflow for generating lipophilic coumarin derivatives used as fluorescent probes and pharmaceutical intermediates. While the synthesis is chemically straightforward, solvent selection dictates the reaction kinetics, impurity profile, and downstream processing costs.
This guide evaluates the Two-Step Modular Synthesis route:
-
Pechmann Condensation: Formation of the coumarin core.[1][2]
-
Williamson Etherification: Installation of the hexyloxy tail.
Key Finding: Replacing traditional dipolar aprotic solvents (DMF) with Methyl Ethyl Ketone (MEK) or Acetone with Catalytic KI in the alkylation step significantly improves the Green Chemistry profile without compromising yield.
Chemical Pathway & Mechanism
The synthesis relies on constructing the benzopyrone core followed by lipophilic modification.
Reaction Scheme (Graphviz Visualization)
The following diagram illustrates the two-step pathway and the critical solvent interaction points.
Caption: Two-step synthesis pathway highlighting critical solvent intervention points.
Solvent Selection Guide
Phase 1: Pechmann Condensation (Core Formation)
The reaction between hydroquinone and ethyl acetoacetate is driven by acid catalysis.[2]
| Solvent System | Yield Potential | Pros | Cons | Recommendation |
| Neat H₂SO₄ | High (80-90%) | Fast reaction (<2h); No solvent cost. | High exotherm; tedious ice-quench workup; waste generation. | Standard for small scale. |
| Ethanol/Amberlyst-15 | Moderate (60-75%) | Green solvent; reusable catalyst; easy filtration. | Slower kinetics; requires reflux; lower solubility of hydroquinone. | Recommended for Green Chem. |
| Ionic Liquids | High (>90%) | Recyclable; high selectivity. | Prohibitive cost for routine synthesis; viscous handling. | Specialized use only. |
Phase 2: Alkylation (Hexyl Chain Installation)
This is the rate-limiting step involving an S_N2 reaction between the phenoxide anion (from 6-hydroxy-4-methylcoumarin) and 1-bromohexane.
-
The Challenge: The 6-hydroxycoumarin salt is polar, while 1-bromohexane is lipophilic. The solvent must solubilize both to facilitate the collision.
| Solvent Candidate | Dielectric Const.[3] (ε) | Boiling Pt. (°C) | Suitability | Notes |
| DMF | 36.7 | 153 | High | Excellent rate; hard to remove (water wash required); reprotoxic. |
| Acetone | 20.7 | 56 | Medium | Easy removal (rotovap); low boiling point slows reaction with hexyl bromide. |
| Acetonitrile | 37.5 | 82 | High | Good compromise; toxic (metabolizes to cyanide); expensive. |
| MEK (2-Butanone) | 18.5 | 80 | Optimal | Higher boiling point than acetone speeds up reaction; easy removal; lower toxicity than DMF. |
Expert Insight: While DMF is the classic choice for S_N2, Acetone is preferred for ease of workup. To overcome Acetone's lower boiling point and slower kinetics with the bulky hexyl chain, we add catalytic Potassium Iodide (KI) . This generates 1-iodohexane in situ (Finkelstein reaction), which is a better electrophile, restoring reaction speed without using toxic DMF.
Optimized Experimental Protocol
Step 1: Synthesis of 6-Hydroxy-4-methylcoumarin
Reference Method: Pechmann Condensation[2][4]
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an ice bath.
-
Reagents: Charge Hydroquinone (11.0 g, 0.1 mol) and Ethyl Acetoacetate (13.0 g, 0.1 mol).
-
Catalyst Addition: Add 75% Sulfuric Acid (20 mL) dropwise while maintaining temperature < 10°C.
-
Reaction: Remove ice bath. Stir at room temperature for 12–18 hours. The mixture will solidify into a slurry.
-
Quench: Pour the reaction mixture into 200 mL of crushed ice/water with vigorous stirring.
-
Isolation: Filter the precipitate. Wash with cold water (3 x 50 mL) until filtrate is neutral pH.
-
Purification: Recrystallize from Ethanol (95%) .
-
Validation: Melting Point should be ~240–245°C.
-
Step 2: Synthesis of this compound
Reference Method: Modified Williamson Ether Synthesis (Acetone-KI System)
-
Setup: Equip a 100 mL round-bottom flask with a reflux condenser and drying tube (CaCl₂).
-
Solvation: Dissolve 6-Hydroxy-4-methylcoumarin (1.76 g, 10 mmol) in Acetone (30 mL).
-
Note: If using MEK, reduce volume to 20 mL due to better thermal efficiency.
-
-
Base Activation: Add Anhydrous Potassium Carbonate (K₂CO₃, 2.76 g, 20 mmol). Stir for 15 minutes at Room Temp to form the phenoxide.
-
Visual Check: The solution may turn slight yellow/green fluorescent.
-
-
Alkylation: Add 1-Bromohexane (2.1 mL, 15 mmol) and Potassium Iodide (KI, 0.16 g, 1 mmol) .
-
Reflux: Heat the mixture to gentle reflux (approx. 60°C for Acetone) for 6–8 hours.
-
Workup:
-
Purification: The crude residue is likely an oil or low-melting solid. Recrystallize from Methanol or a Hexane/Ethyl Acetate mixture.
Workflow Decision Matrix
Use this logic flow to adapt the protocol based on your lab's constraints.
Caption: Decision matrix for selecting the optimal alkylation solvent.
Validation & Quality Control
To ensure the protocol was successful, verify the following parameters:
-
Appearance: The final product should be a white to pale cream crystalline solid.
-
Solubility: Insoluble in water; soluble in Chloroform, DMSO, and Ethanol.
-
Fluorescence: Strong blue fluorescence under UV light (365 nm) in ethanol solution.
-
1H NMR (CDCl₃, 400 MHz) Diagnostic Peaks:
- 2.40 (s, 3H, 4-CH3)
- 4.02 (t, 2H, -OCH2-) - Confirms Hexyl attachment
- 6.15 (s, 1H, H-3) - Confirms Coumarin ring integrity
References
-
ResearchGate. (2020). Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins. Retrieved from [Link]
-
PubChem. (2025).[11] 6-Hydroxy-4-methylchromen-2-one Compound Summary. Retrieved from [Link]
-
Semantic Scholar. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives. Retrieved from [Link]
-
Arkivoc. (2025).[4] Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 7-(6-Bromohexyloxy)-4-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [open.bu.edu]
- 8. ijpsr.com [ijpsr.com]
- 9. ias.ac.in [ias.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one | C11H10O4 | CID 238946 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pechmann Condensation for 6-Substituted Coumarins
Welcome to the technical support center for the Pechmann condensation. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the synthesis of 6-substituted coumarins. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in mechanistic principles and validated protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the Pechmann condensation and why is it important for coumarin synthesis?
The Pechmann condensation is a classic acid-catalyzed reaction that synthesizes coumarins from a phenol and a β-ketoester (like ethyl acetoacetate).[1][2][3] It is one of the most straightforward and widely used methods due to the accessibility of simple starting materials.[2][4][5] The reaction typically involves transesterification, an electrophilic aromatic substitution onto the phenol ring, and a final dehydration step to form the heterocyclic coumarin core.[1][2]
Q2: How does a substituent at the 6-position of the final coumarin (originating from a 4-substituted phenol) affect the reaction?
A substituent on the phenol starting material significantly influences its nucleophilicity and can introduce steric effects.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) at the para-position (which becomes the 6-position) activate the ring, making it more nucleophilic and generally accelerating the rate of electrophilic aromatic substitution.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the ring, making the reaction more sluggish and often requiring harsher conditions (stronger acids, higher temperatures) to proceed effectively.[6]
Q3: What are the most common side reactions, and how can they be minimized?
The most prevalent side reaction is the formation of the isomeric chromone via the Simonis chromone cyclization.[1] This occurs when the initial reaction happens at the ketone of the β-ketoester instead of the ester.[1] Other potential side products include diarylglutamic acids and various polymers or charring, especially under excessively harsh acidic conditions or high temperatures.[7][8] To minimize these:
-
Optimize Temperature: Avoid excessively high temperatures which can promote side reactions.[7]
-
Catalyst Choice: Use a catalyst with appropriate acidity. Very strong acids like concentrated H₂SO₄ can sometimes promote unwanted pathways.[7] Milder, solid acid catalysts can offer better selectivity.[9][10]
-
Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to byproduct formation.[7]
Q4: Is it better to run the reaction with or without a solvent?
Many modern and highly efficient Pechmann condensation protocols are performed under solvent-free conditions.[7][11][12] This approach offers several advantages, including higher reaction rates (due to increased reactant concentration), easier product isolation, and reduced environmental impact.[7][12] However, for substrates with poor miscibility or high melting points, a high-boiling point polar aprotic solvent may be necessary.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired 6-Substituted Coumarin
Q: I'm reacting 4-chlorophenol with ethyl acetoacetate using Amberlyst-15 and getting a very low yield. What are the likely causes and solutions?
A: Low yield with a deactivated phenol like 4-chlorophenol is a common challenge. Here is a systematic approach to troubleshoot this issue:
-
Insufficient Catalytic Activity: The electron-withdrawing chloro-group deactivates the phenol ring, making the crucial electrophilic substitution step difficult.
-
Causality: The catalyst must be acidic enough to activate the β-ketoester for reaction with a less nucleophilic phenol. Amberlyst-15 is a strong acid resin, but its activity can be hampered by substrate polarity and temperature limitations.[11][13]
-
Solution:
-
Increase Catalyst Loading: Cautiously increase the catalyst loading from a typical 10 mol% to 15 or 20 mol%.[14]
-
Switch to a Stronger/Different Catalyst: Consider a stronger Brønsted acid like methanesulfonic acid or a Lewis acid like ZrCl₄ or InCl₃, which are known to be effective for these condensations.[5][9][15] For a heterogeneous option, tungstated zirconia (W/ZrO₂) is a highly active and reusable solid acid catalyst.[13]
-
-
-
Sub-Optimal Reaction Temperature: The reaction may lack the necessary activation energy.
-
Causality: Every reaction has an optimal temperature. Too low, and the rate is negligible; too high, and decomposition or side reactions dominate.[7][16]
-
Solution: Incrementally increase the reaction temperature in 10°C steps (e.g., from 110°C to 130°C), while carefully monitoring the reaction progress and side product formation with TLC.[7] Microwave-assisted synthesis can also be an effective way to rapidly achieve high temperatures and improve yields.[11][16]
-
-
Reactant Purity and Stoichiometry: Impurities can inhibit the catalyst or interfere with the reaction.
-
Causality: Water is a common impurity that can hydrolyze reactants and interact with the acid catalyst, reducing its efficacy. Ensure your phenol and β-ketoester are anhydrous.
-
Solution: Use freshly distilled or high-purity reagents. Ensure a 1:1 molar ratio of the phenol and β-ketoester.
-
Problem 2: Significant Formation of an Isomeric Byproduct (Chromone)
Q: My reaction of 4-methoxyphenol with ethyl benzoylacetate is producing two spots on TLC with similar R_f values, and my NMR shows a mixture of coumarin and what I suspect is a chromone. How do I improve selectivity?
A: This is a classic selectivity problem between the Pechmann (coumarin) and Simonis (chromone) pathways.[1]
-
Understanding the Mechanistic Divergence:
-
Pechmann Pathway: The reaction is initiated by transesterification of the phenol with the β-ketoester, followed by intramolecular electrophilic substitution (C-acylation).[1]
-
Simonis Pathway: The reaction begins with the phenol attacking the more reactive ketone carbonyl (O-acylation), which then cyclizes to form the chromone.[1]
-
Causality: The choice of catalyst and reaction conditions can favor one pathway over the other. Catalysts like P₂O₅ are known to strongly favor the Simonis pathway.[1]
-
-
Solutions for Improving Selectivity:
-
Catalyst Choice is Key: Avoid strong dehydrating agents like P₂O₅ if coumarin is the desired product. Brønsted acids like H₂SO₄, or solid acids like Amberlyst-15 or sulfated zirconia generally favor the Pechmann pathway.[9][13]
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity for the thermodynamically favored product.
-
Change the β-Ketoester: The structure of the β-ketoester can influence the outcome. If issues persist with ethyl benzoylacetate, switching to a different ester (e.g., ethyl acetoacetate) might alter the selectivity, although this will also change the final product.
-
Problem 3: Difficult Purification and Catalyst Removal
Q: I used concentrated sulfuric acid for my synthesis of 6-methylcoumarin. The yield looks good, but I'm struggling to remove the acid and purify the product from the dark, tarry mixture.
A: This is a primary drawback of using homogeneous, strong mineral acids.[9]
-
Causality: Concentrated H₂SO₄ is corrosive, non-recoverable, and can cause charring and sulfonation side reactions, leading to complex purification challenges and acidic waste streams.[9][13]
-
Improved Work-up Procedure:
-
Quenching: After cooling, carefully and slowly pour the reaction mixture over crushed ice. This will precipitate the crude coumarin and dilute the acid.
-
Neutralization & Extraction: Filter the crude solid. Dissolve it in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.[7]
-
-
The Superior Long-Term Solution: Switch to a Heterogeneous Catalyst.
-
Rationale: The best way to avoid this problem is to prevent it. Using a solid acid catalyst like Amberlyst-15, Nafion-H, or various supported catalysts (e.g., W/ZrO₂, Fe₃O₄@sulfosalicylic acid) simplifies the entire process.[9][10][11][13]
-
Advantage: At the end of the reaction, the catalyst can be simply filtered off.[7][11] This eliminates the hazardous quenching step, reduces acidic waste, and often provides a cleaner crude product that is easier to purify. Furthermore, these catalysts are often reusable, making the process more economical and environmentally friendly.[9][15]
-
Part 3: Optimized Experimental Protocol
Solvent-Free Synthesis of 6-Methyl-4-phenylcoumarin using a Solid Acid Catalyst
This protocol is based on general procedures optimized for solid acid catalysts, providing a robust and easily purified synthesis.[7][14][17]
Reagents & Materials:
-
4-Methylphenol (p-cresol) (1.08 g, 10 mmol)
-
Ethyl benzoylacetate (1.92 g, 10 mmol)
-
Tungstated Zirconia (W/ZrO₂) catalyst (10 mol%, ~0.25 g)
-
Round-bottom flask (50 mL) with a magnetic stir bar
-
Heating mantle with temperature control and thermocouple
-
Ethyl acetate, Ethanol (for recrystallization)
Procedure:
-
Reactant Loading: To the 50 mL round-bottom flask, add 4-methylphenol, ethyl benzoylacetate, and the W/ZrO₂ catalyst.
-
Reaction: Place the flask in the heating mantle and heat the mixture to 120°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots every 30 minutes and analyzing them by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting materials are consumed, turn off the heat and allow the mixture to cool to room temperature (~60-70°C), where it will still be liquid.
-
Catalyst Separation: Add 20 mL of ethyl acetate to dissolve the product mixture. Filter the hot solution through a short plug of celite or by simple filtration to remove the solid W/ZrO₂ catalyst. The catalyst can be washed with a small amount of fresh ethyl acetate, dried, and stored for reuse.[13][15]
-
Purification: Transfer the filtrate to a separatory funnel and wash with 1M NaOH(aq) to remove any unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallization: Recrystallize the resulting crude solid from hot ethanol to yield pure 6-methyl-4-phenylcoumarin as a white crystalline solid.
Part 4: Key Concepts & Visualizations
Catalyst Selection Guide
The choice of catalyst is paramount for optimizing the Pechmann condensation. This table summarizes the characteristics of common catalysts.
| Catalyst Type | Examples | Acidity | Conditions | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, CF₃COOH | Very Strong | Harsh, High Temp | Inexpensive, potent | Corrosive, difficult workup, waste[4][9] |
| Lewis Acids | AlCl₃, ZrCl₄, InCl₃ | Strong | Moderate-Harsh | High activity for deactivated phenols | Moisture sensitive, stoichiometric amounts often needed[5][15] |
| Polymer Resins | Amberlyst-15, Nafion-H | Strong | Moderate, Solvent-free | Reusable, easy separation, less corrosive[11][12] | Limited thermal stability, potential for pore blocking[13] |
| Solid Superacids | Sulfated Zirconia, W/ZrO₂ | Very Strong | Moderate, Solvent-free | High activity, reusable, thermally stable[13] | Higher initial cost, preparation required |
| Ionic Liquids | [bmim]HSO₄ | Moderate | Mild-Moderate | "Green" solvent/catalyst, reusable | Viscosity, cost, potential purification issues[9] |
Visualizing the Reaction Mechanism
The following diagram illustrates the widely accepted mechanism for the acid-catalyzed Pechmann condensation.
Caption: Acid-catalyzed mechanism of the Pechmann condensation.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common experimental problems.
Caption: A decision tree for troubleshooting the Pechmann condensation.
References
-
Valizadeh, H., & Gholipour, H. (2016). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 6(81), 77803-77820. [Link]
-
Akbari, A., et al. (2016). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Journal of Chemical Reviews, 2(2), 85-102. [Link]
-
Goswami, L., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(5), 9305-9316. [Link]
-
Heravi, M. M., et al. (2014). Optimization of the Pechmann reaction conditions. ResearchGate. [Link]
-
Lupaș, A., et al. (2017). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Molecules, 22(12), 2095. [Link]
-
Reddy, B. M., et al. (2006). SYNTHESIS OF COUMARINS CATALYZED BY ECO-FRIENDLY W/ZrO2 SOLID ACID CATALYST. Synthetic Communications, 36(17), 2493-2499. [Link]
-
ResearchGate. (n.d.). Optimisation of the Pechmann reaction conditions using microwave irradiation. ResearchGate. [Link]
-
Goswami, L., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. PMC. [Link]
-
Ahmed, S. A., & Desai, K. R. (2016). Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. Chemistry and Materials Research, 8(6), 86-91. [Link]
-
Al-haj Hussien, F., et al. (2018). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. Journal of Harmonized Research in Applied Sciences, 6(2), 112-121. [Link]
-
Wikipedia. (n.d.). Pechmann condensation. Wikipedia. [Link]
-
Tyndall, S., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(17), 8951-8953. [Link]
-
Martínez-Vera, A. S., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill. Molecules, 28(9), 3907. [Link]
-
Harvard University. (n.d.). Pechmann Condensation. Harvard University Chemistry Department. [Link]
-
Taylor & Francis. (n.d.). Pechmann condensation – Knowledge and References. Taylor & Francis Online. [Link]
-
Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. ResearchGate. [Link]
-
Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 151-163. [Link]
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- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Fluorescence in Coumarin Derivatives
Introduction: The Photophysics of Coumarin
Coumarin derivatives are governed by Intramolecular Charge Transfer (ICT) .[1][2][3][4] In a "bright" state, the electron donor (typically at the 7-position, e.g., -OH, -NR2) pushes electron density to the acceptor (the carbonyl at position 2), creating a highly emissive planar excited state.
However, this system is fragile. External factors can force the molecule into a Twisted Intramolecular Charge Transfer (TICT) state, where the donor group rotates out of plane. This twisted state is non-emissive (dark) and relaxes via non-radiative decay. Troubleshooting low intensity is often the art of preventing this "twist" or preventing the molecules from stacking.
Diagnostic Decision Tree
Use this flowchart to isolate the root cause of your signal loss before proceeding to specific Q&A.
Figure 1: Systematic workflow for identifying fluorescence quenching mechanisms in coumarin derivatives.
Troubleshooting Guides & FAQs
Category 1: Environmental Factors (Solvent & pH)[1]
Q: I synthesized a 7-diethylaminocoumarin derivative. It glows brightly in dioxane but is barely visible in water or methanol. Did I degrade my sample?
Diagnosis: Likely TICT Quenching , not degradation. Mechanism: 7-dialkylaminocoumarins (like Coumarin 1, 152, 481) are susceptible to Twisted Intramolecular Charge Transfer (TICT).[3] In polar solvents (especially protic ones like water or alcohols), the solvent stabilizes the highly polar "twisted" excited state. As the diethylamino group rotates 90° relative to the coumarin core, the energy dissipates as heat rather than light [1]. Solution:
-
Switch Solvents: Test in non-polar or aprotic polar solvents (e.g., Toluene, Dichloromethane, DMSO).
-
Rigidify the Structure: If aqueous solubility is required, use "rigidized" coumarins like Coumarin 153 or Coumarin 6 , where the amino group is locked in a ring structure, physically preventing the twist and preserving fluorescence in polar media [2].
Q: My 7-hydroxycoumarin (Umbelliferone) probe loses all fluorescence below pH 7. Why?
Diagnosis: Protonation-induced ICT Disruption . Mechanism: The fluorescence of 7-hydroxycoumarin relies on the electron-donating capability of the hydroxyl group.
-
Anionic Form (Deprotonated, pH > 8): Strong electron donor (
). Efficient ICT. High Quantum Yield ( ). -
Neutral Form (Protonated, pH < 6): Weak electron donor (
). Inefficient ICT. Low Quantum Yield.[5][6] Solution: -
Maintain buffer pH > 8.0 for maximum intensity.
-
If working in acidic environments (e.g., lysosomal tracking), switch to a coumarin with a lower pKa or a different fluorophore class (e.g., Rhodamine derivatives) [3].
Category 2: Concentration & Measurement Artifacts
Q: I increased the concentration of my dye to get a stronger signal, but the intensity plateaued and then decreased. Is this aggregation?
Diagnosis: This is likely the Inner Filter Effect (IFE) , potentially combined with Aggregation-Caused Quenching (ACQ) . Distinction:
-
IFE (Optical Artifact): At high concentrations, the dye molecules at the front of the cuvette absorb all the excitation light, leaving none for the molecules in the center (where the detector reads). The emitted light is also re-absorbed by the sample.
-
ACQ (Physical Phenomenon): Coumarins are planar and hydrophobic. At high concentrations in water, they stack (pi-pi interactions). These aggregates often have non-radiative decay pathways [4].[7]
Validation Experiment: Dilute your sample by 10x.
-
If the signal increases or stays the same (corrected for dilution), it was IFE/ACQ .
-
Rule of Thumb: Always keep Absorbance (OD)
at the excitation wavelength to avoid IFE [5].
Quantitative Data: Solvent Impact[5][8][9][10][11]
The table below illustrates how solvent polarity (and hydrogen bonding) drastically affects the Quantum Yield (
Table 1: Quantum Yield (
| Solvent | Polarity (Dielectric | Coumarin 1 (Flexible Et | Coumarin 153 (Rigid Ring) |
| Cyclohexane | 2.0 (Non-polar) | 0.73 | 0.90 |
| Ethyl Acetate | 6.0 (Medium) | 0.70 | 0.85 |
| Ethanol | 24.5 (Polar Protic) | 0.35 (TICT Active) | 0.53 |
| Water | 80.1 (High Polarity) | < 0.05 (Quenched) | ~0.20 |
Note: Rigidizing the amine (Coumarin 153) mitigates quenching in polar solvents but does not eliminate it entirely due to general polarity effects.
Experimental Protocols
Protocol A: Relative Quantum Yield Determination
Use this to validate if your compound is inherently dim or just responding to the environment.
Reagents:
-
Reference Standard: Quinine Sulfate in 0.1 M H
SO ( ) or Coumarin 153 in Ethanol ( ). -
Solvent: Spectroscopic grade Ethanol or Cyclohexane.
Procedure:
-
Preparation: Prepare 5 dilutions of your Sample and the Standard.
-
Absorbance Check: Measure Absorbance (A) at the excitation wavelength.[8][9] Critical: All A values must be between 0.01 and 0.10.
-
Emission Scan: Record the integrated fluorescence intensity (F) for each dilution.
-
Plotting: Plot Integrated Intensity (y-axis) vs. Absorbance (x-axis). Calculate the slope (
) for both Sample and Standard. -
Calculation:
(Where is the refractive index of the solvent).[8]
Protocol B: Solvent Polarity Screening (TICT Diagnosis)
Use this to determine if your low signal is due to TICT.
-
Prepare Stock: 1 mM dye in DMSO.
-
Aliquot: Add 5 µL stock to 1 mL of:
-
Toluene (Non-polar)
-
Dichloromethane (Polar Aprotic)
-
Methanol (Polar Protic)
-
-
Observe:
-
If Toluene >> Methanol: TICT mechanism is active. (Consider rigidizing the molecule).
-
If Toluene
Methanol: Stable fluorophore. (Issue is likely concentration or purity).
-
Mechanistic Visualization
The following diagram details the competition between the radiative (bright) pathway and the non-radiative (dark) TICT pathway.
Figure 2: The TICT Mechanism. In polar solvents, the energy barrier between the LE (Light emitting) and TICT (Dark) states is lowered, funneling energy away from fluorescence.
References
-
Nad, S., & Kumbhakar, M. (2022). Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy.[10] MDPI.
-
Reynolds, G. A., & Drexhage, K. H. (1975). New coumarin dyes with rigidized structure for flashlamp-pumped dye lasers. Optics Communications.
-
BenchChem Technical Support. (2025). Coumarin 343 Fluorescence and pH Effects.[1][2][5] BenchChem.[1][8]
-
Gao, Y., et al. (2015). Unusual Aggregation-Induced Emission of a Coumarin Derivative.[7] Angewandte Chemie.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard text regarding Inner Filter Effect vs Quenching).
-
Jones, G., et al. (1985). Solvent dependence of the emission from coumarin dyes.[1][5][8] Journal of Physical Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nathan.instras.com [nathan.instras.com]
- 4. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unusual Aggregation-Induced Emission of a Coumarin Derivative as a Result of the Restriction of an Intramolecular Twisting Motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Side Reactions in Coumarin Alkylation
Welcome to the Technical Support Center for coumarin alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for minimizing common side reactions encountered during the alkylation of coumarin scaffolds. By understanding the underlying mechanisms and employing the targeted strategies outlined below, you can significantly improve reaction efficiency, product purity, and yield.
Frequently Asked Questions (FAQs)
Q1: I'm observing a mixture of products from my hydroxycoumarin alkylation. What are the likely side products and why are they forming?
A: When alkylating hydroxycoumarins, the most common issue is the formation of a mixture of O-alkylated and C-alkylated isomers. This occurs because the intermediate enolate is an ambident nucleophile, meaning it has two reactive sites: the oxygen and the carbon atoms.[1] The reaction conditions, particularly the choice of base, solvent, and electrophile, will dictate the preferred site of attack.
Q2: My reaction is resulting in a low yield of the desired alkylated coumarin, and I'm recovering a significant amount of a different, more polar compound. What could this be?
A: A common side reaction, especially under basic conditions, is the hydrolysis of the coumarin's lactone ring. This opens the ring to form a coumarinic acid salt, which is significantly more polar than the starting material.[2][3][4] Factors such as strong bases, high temperatures, and the presence of water can promote this undesired hydrolysis.[2][5]
Q3: I've successfully O-alkylated my hydroxycoumarin, but upon workup or purification, I'm seeing the formation of a C-alkylated isomer. What is happening?
A: This is likely due to an unintended Fries rearrangement. This reaction involves the conversion of a phenolic ester (the O-alkylated product) to a hydroxy aryl ketone (the C-alkylated product) and is often promoted by Lewis acids or heat.[6] Acidic workup conditions or purification at elevated temperatures can trigger this rearrangement.
Q4: I'm attempting a dialkylation, but the reaction is sluggish and incomplete. How can I drive the reaction to completion?
A: Incomplete dialkylation can be due to several factors, including insufficient base or alkylating agent, steric hindrance, or suboptimal reaction temperature. Ensuring anhydrous conditions and using a suitable solvent to dissolve all reactants are also critical.[7]
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to diagnosing and solving common problems in coumarin alkylation.
Issue 1: Poor Regioselectivity (Mixture of O- and C-Alkylated Products)
-
Symptoms:
-
TLC analysis shows two or more spots with close Rf values.
-
NMR and Mass Spectrometry data indicate the presence of isomers.
-
-
Potential Causes:
-
Solvent Effects: Protic solvents can solvate the oxygen of the enolate, hindering O-alkylation and favoring C-alkylation. Polar aprotic solvents (e.g., DMF, DMSO, acetone) generally favor O-alkylation.[7]
-
Counter-ion Effects: The nature of the cation from the base can influence the reaction outcome. Larger, "softer" cations like cesium can lead to a more "naked" and reactive phenoxide, favoring O-alkylation.
-
Electrophile Hardness (HSAB Theory): "Hard" electrophiles (e.g., alkyl sulfates) tend to react at the "hard" oxygen atom, while "softer" electrophiles (e.g., alkyl iodides) may favor reaction at the "softer" carbon atom.
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.
-
-
Recommended Solutions:
| Parameter | To Favor O-Alkylation | To Favor C-Alkylation |
| Base | Weaker bases like K₂CO₃, Cs₂CO₃, or triethylamine.[6][8] | Stronger bases like NaH, LDA, or t-BuOK.[7][9] |
| Solvent | Polar aprotic solvents such as DMF, DMSO, or acetone.[7] | Non-polar or less polar solvents. |
| Temperature | Lower temperatures (0 °C to room temperature).[7] | Can be substrate-dependent; may require elevated temperatures. |
| Alkylating Agent | Alkyl halides (I > Br > Cl). | Can be influenced by other factors. |
Protocol 1: General Procedure for Selective O-Alkylation of 7-Hydroxycoumarin
-
To a stirred solution of 7-hydroxycoumarin (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃) (2-3 eq).[8]
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise.
-
Continue stirring at room temperature or slightly elevated temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC.[8]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure O-alkylated product.
Issue 2: Lactone Ring Hydrolysis
-
Symptoms:
-
Low yield of the desired product.
-
A significant amount of a highly polar byproduct is observed on TLC.
-
The product is difficult to extract from the aqueous layer during workup.
-
-
Potential Causes:
-
Strongly Basic Conditions: The use of strong bases like NaOH or KOH, especially in the presence of water, readily promotes hydrolysis.[2][3][4][5]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.[2]
-
Presence of Water: Non-anhydrous solvents or reagents can introduce water, leading to hydrolysis.
-
-
Recommended Solutions:
-
Choice of Base: Use non-hydroxide bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[7][8]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[6]
-
Temperature Control: Maintain the lowest effective temperature for the reaction.
-
Issue 3: Unintended Fries Rearrangement
-
Symptoms:
-
Formation of the C-alkylated isomer from the O-alkylated product during workup or purification.
-
The product profile changes after acidic treatment or heating.
-
-
Potential Causes:
-
Recommended Solutions:
Visualizing Reaction Pathways and Troubleshooting
To better understand the competing reactions and the troubleshooting process, the following diagrams are provided.
Caption: Competing reaction pathways in the alkylation of hydroxycoumarin.
Caption: A systematic workflow for troubleshooting side reactions.
References
-
López-Castillo, N. N., et al. (2014). Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. Scientific Research Publishing. Available at: [Link][2][3]
-
Chemcess. (2025). Coumarin: Properties, Reactions, Production And Uses. Chemcess. Available at: [Link][4]
-
Nicholls, T., et al. (2016). What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine? ResearchGate. Available at: [Link][7]
-
Mitra, A., Misra, S., & Patra, A. (1980). New Synthesis of 3-Alkyl Coumarins. Organic Preparations and Procedures International, 12(5), 373-376.[9]
-
El-Subbagh, H. I., et al. (2007). Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 858-863.[5]
-
University of York. (n.d.). Lecture 4 Enolates in Synthesis. University of York.[1]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit. Available at: [Link]
-
Dai, W., & Qian, G. (2020). A Hg(OTf)2-Catalyzed Enolate Umpolung Reaction Enables the Synthesis of Coumaran-3-ones and Indolin-3-ones. Organic Letters, 22(8), 3245-3250.[10]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. chemcess.com [chemcess.com]
- 5. Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A Hg(OTf)2-Catalyzed Enolate Umpolung Reaction Enables the Synthesis of Coumaran-3-ones and Indolin-3-ones [organic-chemistry.org]
enhancing thermal stability of coumarin-based liquid crystals
Ticket System: Advanced Materials Division Subject: Enhancing Thermal & Mesophase Stability of Coumarin Mesogens
Welcome to the CoumarinLC Support Hub
Current Status: Operational Agent: Senior Application Scientist (Ph.D., Materials Chemistry)
You have reached the specialized support tier for Coumarin-Based Liquid Crystals (CLCs) . We understand that while coumarin cores offer excellent fluorescence and photo-alignment properties, they notoriously suffer from two critical "bugs":
-
Narrow Mesophase Ranges: High melting points (
) often squeeze the liquid crystalline window. -
Thermal/Photo Instability: The lactone ring is susceptible to ring-opening or unwanted [2+2] photodimerization at elevated temperatures.
This guide treats your chemical synthesis and characterization challenges as "technical tickets" requiring precise debugging.
Module 1: Debugging Phase Behavior (Thermal Range)
Ticket #401: "My LC phase range is too narrow (or non-existent)."
Diagnosis:
The coumarin core is rigid and polar.[1] Without modification, strong
Troubleshooting Protocol:
Solution A: Lateral Substitution (The "Steric Patch")
Insert a lateral substituent (Fluorine, Chlorine, or Methyl) at the 6- or 7-position of the coumarin ring.
-
Mechanism: Lateral groups act as "bumps" on the rigid rod. They disrupt efficient transverse packing, which drastically lowers the melting point (
). While they also lower the clearing point ( ), the drop in is usually steeper, effectively widening the enantiotropic nematic range . -
Recommendation: Use a Fluorine (F) atom. Its small Van der Waals radius minimizes the penalty to the clearing point while effectively suppressing crystallization.
Solution B: Spacer Length Tuning (The "Odd-Even" Fix)
If you are using flexible alkyl spacers (e.g., in dimers), you must account for the Odd-Even Effect .
-
The Logic:
-
Even Spacers (n=4, 6, 8): Promote high order and higher transition temperatures (
). -
Odd Spacers (n=5, 7, 9): Introduce a "kink" in the molecular shape, reducing the clearing point but often suppressing crystallization more effectively.
-
-
Action: If your material crystallizes too easily, switch from an even spacer (e.g., hexyl) to an odd spacer (e.g., heptyl).
Data Summary: Impact of Structural Modifications (Representative data based on homologous series trends)
| Modification | Effect on | Effect on | Net Result |
| Unsubstituted Core | High (e.g., 140°C) | Moderate (e.g., 150°C) | Narrow Range (~10°C) |
| Lateral Fluorine (6-pos) | Significant Drop ( | Slight Drop ( | Expanded Range |
| Lateral Methyl (6-pos) | Moderate Drop | Significant Drop | Shifted Range (Lower T) |
| Spacer Extension (Odd) | Moderate Drop | Moderate Drop | Stabilization of Smectic Phase |
Module 2: Synthesis & Purity (The "Installation" Phase)
Ticket #402: "My sample decomposes before clearing."
Diagnosis: Coumarin synthesis often leaves trace impurities (unreacted salicylaldehyde) or uses unstable linkage groups that degrade at the high temperatures required for LC transitions.
Troubleshooting Protocol:
Step 1: Optimize the Knoevenagel Condensation
The standard synthesis involves reacting a salicylaldehyde derivative with an active methylene compound (e.g., diethyl malonate).
-
The Fix: Switch to Deep Eutectic Solvents (DES) or specific organocatalysts to lower reaction temperatures and avoid thermal degradation of the precursors.
-
Protocol:
-
Reactants: Substituted Salicylaldehyde + Diethyl Malonate (1:1 ratio).
-
Catalyst: Piperidine (standard) or L-Proline (for milder conditions).
-
Solvent: Ethanol (Reflux) OR Choline Chloride:Urea (DES) at 80°C.
-
Purification: Recrystallization from Ethanol/DMF is critical. Note: Column chromatography can sometimes cause acid-catalyzed ring opening on silica gel; neutral alumina is preferred.
-
Step 2: Linkage Group Selection
If your mesogen contains a Schiff base (-CH=N-) linkage, it is moisture-sensitive and thermally liable.
-
Upgrade: Replace Schiff bases with Ester (-COO-) or Azo (-N=N-) linkages. Esters provide robust thermal stability up to >250°C, essential for wide-range LCs.
Module 3: Advanced Stabilization (Supramolecular Patches)
Ticket #403: "I need high thermal stability without permanent polymerization."
Diagnosis: You need a system that is robust at working temperatures but processable. Covalent polymers are too viscous; monomers are too volatile.
Solution: Hydrogen-Bonded LCs (HBLCs) Functionalize the coumarin with a Carboxylic Acid or Pyridine moiety.
-
Mechanism: Two coumarin molecules form a cyclic hydrogen-bonded dimer (or polymer-like chain) via the acid/pyridine interaction.
-
Benefit: This creates a "virtual" mesogen with double the length/core size, significantly raising the
(thermal stability) while retaining the solubility of a small molecule. -
Visualization: The H-bonds break at very high temperatures (isotropization), preventing chemical decomposition by allowing the system to "melt" reversibly.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for optimizing Coumarin LC thermal properties.
Figure 1: Decision tree for molecular engineering of coumarin liquid crystals to address specific thermal stability failures.
Experimental Protocol: Synthesis of Thermally Stable Coumarin Mesogen
Objective: Synthesis of 7-decyloxy-2-oxo-2H-chromene-3-carboxylic acid (H-bonding capable mesogen).
-
Reagents: 4-decyloxysalicylaldehyde (10 mmol), Meldrum’s acid (10 mmol), Ethanol (20 mL), Piperidine (catalytic, 2 drops).
-
Procedure:
-
Mix: Dissolve aldehyde and Meldrum's acid in ethanol.
-
Catalyze: Add piperidine.
-
Reflux: Heat at 78°C for 4 hours. (Monitor via TLC; disappearance of aldehyde).
-
Acidify: Cool and add dilute HCl to precipitate the acid.
-
Isolate: Filter the solid precipitate.
-
-
Purification (Critical for Stability):
-
Recrystallize twice from glacial acetic acid.
-
Why? Removes trace basic catalysts which promote thermal degradation during DSC analysis.
-
-
Characterization:
-
DSC: Run at 5°C/min. Watch for the sharp endotherm (
) and the broader transition ( ). -
Note: If
decreases on the second heating cycle, photodimerization occurred. Perform DSC in the dark or under yellow light.
-
FAQ: Common Artifacts
Q: Why does my clearing point shift after the first DSC scan? A: Coumarins are photosensitive. If your sample was exposed to UV light (even ambient sunlight) before or during heating, [2+2] cycloaddition may occur, forming dimers. This cross-linking increases molecular weight and changes the transition temperatures. Always store coumarin LCs in amber vials.
Q: Can I use coumarins for high-temperature applications (>200°C)? A: Only if the linkage is an Ester or Direct C-C bond . Avoid Schiff bases (imines) and ensure the coumarin lactone ring is not substituted with strong electron-donating groups at position 4, which can sensitize ring opening.
References
-
Effect of Lateral Substituents: Tsoi, H. C., et al. "Mesomorphic properties of coumarin-based liquid crystals: The effect of lateral fluorine substitution." Liquid Crystals, vol. 30, no.[2][3] 10, 2003.
-
Odd-Even Effect: Imrie, C. T., & Henderson, P. A. "Liquid crystal dimers and oligomers: The odd-even effect." Chemical Society Reviews, vol. 36, 2007.
-
H-Bonded LCs: Kato, T. "Hydrogen-Bonded Liquid Crystalline Materials: Supramolecular Polymeric Assemblies." Science, vol. 295, 2002.
-
Green Synthesis (Knoevenagel): Patil, S., et al. "An Extensive Study of Coumarin Synthesis via Knoevenagel Condensation in Choline Chloride Based Deep Eutectic Solvents."[4] Current Organic Synthesis, 2017.
-
Coumarin Photodimerization: Trenor, S. R., et al. "Coumarins in polymers: from light harvesting to photo-cross-linkable tissue scaffolds." Chemical Reviews, vol. 104, no. 6, 2004.
Sources
Validation & Comparative
1H NMR spectrum analysis of 6-(hexyloxy)-4-methyl-2H-chromen-2-one
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 6-(hexyloxy)-4-methyl-2H-chromen-2-one . It is designed for medicinal chemists and structural biologists requiring rigorous structural verification of lipophilic coumarin derivatives.
Comparison Guide: Structural Confirmation & Isomeric Distinction
Executive Summary
In drug discovery, 6-substituted coumarins are critical scaffolds for anticoagulants and fluorescent probes. However, distinguishing the 6-(hexyloxy) regioisomer from its thermodynamically favored 7-(hexyloxy) analog is a common analytical bottleneck. This guide compares the spectral performance of the target compound against its key "alternatives"—the unreacted precursor and the structural isomer—establishing a self-validating protocol for confirmation.
Part 1: Strategic Analysis & Experimental Logic
The Analytical Challenge
The synthesis of this compound typically involves the alkylation of 6-hydroxy-4-methylcoumarin. Two primary failure modes exist:
-
Incomplete Alkylation: Presence of the phenolic precursor.
-
Regioisomeric Contamination: If the starting material was impure (e.g., containing 7-hydroxy-4-methylcoumarin), the resulting spectrum will be a convolution of 6- and 7-hexyloxy signals.
Why 1H NMR?
While Mass Spectrometry (MS) confirms the molecular weight (+C6H13), it cannot distinguish the 6- vs. 7-position. 1H NMR provides the scalar coupling constants (
Experimental Protocol: Sample Preparation
To ensure high-resolution splitting patterns, follow this optimized protocol.
-
Solvent Selection: Use Chloroform-d (
) (99.8% D) rather than DMSO- .-
Reasoning:
minimizes viscosity broadening and prevents H-bonding shifts that obscure the critical H-5/H-7 coupling constants.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reasoning: High concentration improves the signal-to-noise ratio for the terminal methyl triplet of the hexyl chain, ensuring accurate integration against the aromatic core.
-
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (
): 2.0 seconds (Essential for accurate integration of the aromatic protons vs. the aliphatic chain).
-
Part 2: Spectral Analysis & Comparison
The following table contrasts the target molecule with its primary "alternatives" (the precursor and the isomer).
Table 1: Comparative Chemical Shift Analysis (
, 400 MHz)
| Proton Region | Target: 6-(hexyloxy)-4-methyl... | Alternative A: 6-Hydroxy Precursor | Alternative B: 7-(hexyloxy) Isomer | Diagnostic Value |
| H-3 (Lactone) | Low. All 4-methylcoumarins show this singlet. | |||
| C4-Methyl | Low. Confirms 4-methyl core only. | |||
| H-5 (Aromatic) | CRITICAL. Distinguishes 6-sub (meta) from 7-sub (ortho). | |||
| H-7 (Aromatic) | High. 6-sub shows ortho+meta coupling; 7-sub shows ortho+meta. | |||
| H-8 (Aromatic) | High. H-8 is an ortho-doublet in 6-sub, but a meta-doublet in 7-sub. | |||
| -OCH2- (Hexyl) | Absent (–OH signal at ~9.5 ppm) | Medium. Confirms alkylation success. | ||
| Aliphatic Chain | Absent | Low. Identical for both isomers. |
Note on H-5: In the 7-isomer, H-5 is adjacent to H-6, resulting in a large ortho-coupling (~9 Hz). In the 6-target , H-5 is flanked by the substituent at C6 and the quaternary C4a; its only coupling partner is H-7 (meta), resulting in a characteristic narrow doublet (~3 Hz) .
Detailed Assignment Logic
1. The Aliphatic Verification (The "Tail") The hexyloxy chain provides a clean integration standard.
- 0.91 (t, 3H): Terminal methyl. Set this integral to 3.00.
-
4.02 (t, 2H): The
-methylene protons next to oxygen. If this signal is a quartet or split further, suspect contamination with ethoxy/methoxy analogs. -
Validation Check: The integral ratio of the Aromatic Region (3H) to the
-methylene (2H) must be 1.5 : 1 . A ratio of >1.5 suggests unreacted starting material.
2. The Aromatic Fingerprint (The "Core") This is where the structure is proven.
-
H-5 (The Isolated Proton): Located at position 5. In the 6-substituted system, it has no ortho neighbors . It couples only with H-7 (meta).
-
Observation: Look for a sharp doublet (
Hz) around 7.10 ppm. -
Contrast: If you see a doublet with
Hz here, you have made the 7-isomer .
-
-
H-7 & H-8 (The ABX System): H-7 and H-8 are ortho to each other.
-
H-8: Appears as a doublet (
Hz) at ~7.25 ppm. -
H-7: Appears as a doublet of doublets (
, Hz) at ~7.05 ppm.
-
Part 3: Visualization of Structural Logic
Diagram 1: Synthesis & Verification Workflow
This flowchart illustrates the critical decision points in the synthesis and analysis pipeline.
Figure 1: Analytical workflow for validating this compound synthesis.
Diagram 2: Coupling Tree Analysis (H-5 vs H-7)
This diagram visualizes the scalar coupling interactions that define the 6-substituted regioisomer.
Figure 2: Scalar coupling network. Note that H-5 is isolated from strong ortho-coupling by the 6-hexyloxy substituent.
References
-
Benchchem. An In-depth Technical Guide to the Synthesis of 6-Methoxy-4-methylcoumarin. (Provides foundational data on 6-alkoxy-4-methylcoumarin synthesis and NMR shifts).
-
National Institutes of Health (PubChem). 6-Hydroxy-4-methylcoumarin Compound Summary. (Reference data for the precursor molecule).
-
AIP Publishing. Synthesis and Radical Scavenging Activity of 6-Hydroxyl-4-Methylcoumarin and Its Derivatives. (Validation of aromatic proton shifts in 6-substituted systems).
-
Royal Society of Chemistry. Nuclear Magnetic Resonance Spectroscopy of 6- and 7-Substituted Coumarins. (Authoritative source on Hammett constants and shift correlations for distinguishing isomers).
-
FDA (PrecisionFDA). 6-HYDROXY-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE. (Data on mixed 6,7-substituted analogs for exclusion analysis).
Technical Comparison of FTIR Spectral Signatures: 6-Hexyloxy-4-methylcoumarin vs. Precursor Analogs
Topic: FTIR Characteristic Peaks of 6-Hexyloxy-4-methylcoumarin Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Scientific Context
6-Hexyloxy-4-methylcoumarin is a semi-synthetic coumarin derivative utilized in medicinal chemistry for its potential antimicrobial and antioxidant properties, and in materials science as a mesogenic core for liquid crystals.
This guide provides a technical comparison between 6-hexyloxy-4-methylcoumarin (Product) and its synthetic precursor, 6-hydroxy-4-methylcoumarin (Alternative/Control) . For researchers, the transition from the hydroxylated precursor to the hexyloxy derivative represents a critical quality control checkpoint. FTIR spectroscopy serves as the primary rapid-validation tool to confirm the successful O-alkylation of the phenol group.
Key Validation Metric: The complete disappearance of the phenolic -OH stretch and the emergence of strong aliphatic C-H stretching bands from the hexyl chain are the definitive spectral signatures of product purity.
Experimental Methodology
Synthesis Context (For Spectral Interpretation)
To interpret the spectrum accurately, one must understand the origin of the sample. The compound is typically synthesized via a two-step protocol:[1]
-
Pechmann Condensation: Reaction of p-hydroquinone with ethyl acetoacetate to form 6-hydroxy-4-methylcoumarin .[1]
-
Williamson Ether Synthesis: O-Alkylation of the 6-hydroxy intermediate with 1-bromohexane (or 1-iodohexane) in the presence of a base (e.g.,
) to yield 6-hexyloxy-4-methylcoumarin .
FTIR Protocol
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Shimadzu IRTracer).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans (minimum) to ensure signal-to-noise ratio clarity in the fingerprint region.
-
Sampling Technique:
-
Preferred: KBr Pellet (1-2 mg sample in 200 mg KBr). This method is superior for resolution of sharp aromatic peaks and avoids the strong diamond absorption bands of ATR in the 2000-2500 cm⁻¹ region.
-
Alternative: ATR (Attenuated Total Reflectance) . Suitable for rapid screening; ensure the crystal (ZnSe or Diamond) is clean to prevent cross-contamination from previous lipophilic samples.
-
Comparative Spectral Analysis
Region I: The "Validation Zone" (2800 – 3600 cm⁻¹)
This is the most critical region for distinguishing the product from its precursor.
| Feature | 6-Hydroxy-4-methylcoumarin (Precursor) | 6-Hexyloxy-4-methylcoumarin (Product) | Interpretation |
| -OH Stretch | Broad, Strong (3200–3450 cm⁻¹) | Absent | The disappearance of this broad band confirms the consumption of the phenol group. |
| C-H Stretch (Aliphatic) | Weak (Methyl group only) | Strong, Sharp (2850–2960 cm⁻¹) | The hexyl chain adds significant methylene (-CH₂-) content. Look for asymmetric (~2925 cm⁻¹) and symmetric (~2854 cm⁻¹) stretching. |
| C-H Stretch (Aromatic) | Weak (~3050 cm⁻¹) | Weak (~3050–3080 cm⁻¹) | Remains largely unchanged as the coumarin core is intact. |
Region II: The Coumarin Core (1500 – 1750 cm⁻¹)
These peaks confirm the integrity of the lactone ring and the aromatic system. They should remain relatively stable, with minor shifts due to the electronic effect of the alkoxy substituent.
| Feature | Wavenumber (cm⁻¹) | Character | Mechanistic Insight |
| C=O[2][3] (Lactone) | 1680 – 1720 | Very Strong, Sharp | The carbonyl stretch of the |
| C=C (Aromatic) | 1560 – 1610 | Medium to Strong | Skeletal vibrations of the benzene and pyrone rings. Often appears as a doublet. |
Region III: The Fingerprint Region (1000 – 1300 cm⁻¹)
This region provides confirmation of the new ether linkage.
-
C-O-C Asymmetric Stretch (Ar-O-R): A new, distinct band appears in the 1240 – 1260 cm⁻¹ range for the hexyloxy derivative, corresponding to the aryl-alkyl ether bond.
-
C-O Stretch (Phenolic): In the precursor, the C-OH stretch appears near 1200-1230 cm⁻¹. In the product, this shifts and couples with the ether vibrations.
Visualized Workflows
Synthesis & Functional Group Transformation
This diagram illustrates the chemical pathway and the specific functional group changes that FTIR detects.
Caption: Synthetic pathway showing the critical O-alkylation step validated by FTIR.
Spectral Validation Logic Tree
Use this decision tree to interpret your FTIR results during synthesis.
Caption: Logic flow for validating the success of the alkylation reaction via FTIR.
Summary Data Table
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| Alkane (Hexyl) | C-H Stretch (asym) | 2915 – 2930 | Strong | Diagnostic for hexyl chain. |
| Alkane (Hexyl) | C-H Stretch (sym) | 2850 – 2860 | Medium | Diagnostic for hexyl chain. |
| Lactone Ring | C=O Stretch | 1690 – 1715 | Very Strong | Characteristic coumarin carbonyl. |
| Aromatic Ring | C=C Stretch | 1580 – 1610 | Strong | Often appears as a doublet. |
| Ether (Aryl-Alkyl) | C-O-C Stretch | 1240 – 1260 | Strong | Confirms attachment of hexyl chain to oxygen. |
| Aromatic | C-H Out-of-Plane | 800 – 850 | Medium | Characteristic of substituted benzene ring. |
References
-
BenchChem. (2025). An In-depth Technical Guide to 6-Methoxy-4-methylcoumarin: Synthesis, Properties, and Biological Activity. Retrieved from
-
Ibrahim, D. M., et al. (2024). Synthesis and Radical Scavenging Activity of 6-Hydroxyl-4-Methylcoumarin and Its Derivatives. AIP Publishing. Retrieved from
-
ChemicalBook. (2025).[4] 6-Hydroxy-4-methylcoumarin Properties and Melting Point Data.[5] Retrieved from
-
Prabavathi, N., & Senthil Nayaki, N. (2014).[6] Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. International Journal of Nano Corrosion Science and Engineering. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4-Hydroxy-6-methylcoumarin.[7] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 6-HYDROXY-4-METHYLCOUMARIN | 2373-31-1 [chemicalbook.com]
- 6. nanoient.org [nanoient.org]
- 7. 4-Hydroxy-6-methylcoumarin 98 13252-83-0 [sigmaaldrich.com]
mass spectrometry fragmentation of hexyloxy coumarins
An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of Hexyloxy Coumarins
Authored by a Senior Application Scientist
For researchers and professionals in drug development, the structural elucidation of bioactive molecules is a cornerstone of discovery. Coumarins, a class of compounds renowned for their diverse pharmacological activities, often feature alkoxy substitutions that significantly influence their properties. Among these, hexyloxy coumarins present a unique analytical challenge and opportunity. Understanding their fragmentation behavior in mass spectrometry is not merely an academic exercise; it is critical for metabolite identification, purity assessment, and quality control.
This guide provides a comparative analysis of the fragmentation patterns of hexyloxy coumarins under different mass spectrometric conditions. We will move beyond a simple catalog of fragments to explore the causal mechanisms, comparing high-energy Electron Ionization (EI) with the softer Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) approach. Our focus is on providing actionable insights grounded in established principles of ion chemistry.
Pillar 1: The Foundational Fragmentation of the Coumarin Core
Before examining the influence of the hexyloxy substituent, it is essential to understand the fragmentation of the parent coumarin nucleus. This core structure exhibits highly predictable cleavage patterns, particularly under the high-energy conditions of Electron Ionization (EI).
The most characteristic fragmentation of the coumarin ring system is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the α-pyrone ring.[1][2] This process results in the formation of a stable benzofuran radical cation, which often represents a significant peak in the spectrum.[2] This initial loss is a diagnostic hallmark for the coumarin class. Subsequent fragmentation can involve another loss of CO and a hydrogen radical, leading to smaller, stable aromatic ions.[2]
Pillar 2: Comparing Ionization Techniques for Hexyloxy Coumarin Analysis
The choice of ionization technique fundamentally dictates the type of information one can obtain. For a molecule like a hexyloxy coumarin, the difference between "hard" and "soft" ionization is profound.
Electron Ionization (EI): Unveiling the Skeleton
EI is a high-energy (typically 70 eV) technique that imparts significant internal energy to the analyte, inducing extensive fragmentation.[2]
-
Causality: The high energy of the electron beam does not discriminate. It can easily cause homolytic cleavage of the hexyloxy chain and the pyrone ring. This results in a complex spectrum rich with structural information but often with a low-abundance or entirely absent molecular ion (M+•).
-
Key Fragmentation Pathways for Hexyloxy Coumarins under EI:
-
Loss of CO: The signature loss of 28 Da from the pyrone ring remains a primary pathway.[1][3]
-
Ether Bond Cleavage: Alpha-cleavage at the ether oxygen can lead to the loss of the hexyl radical (•C6H13, 85 Da), resulting in a stable oxonium ion.
-
McLafferty-type Rearrangement: A hallmark of alkyl chains, this involves the transfer of a gamma-hydrogen from the hexyl chain to the coumarin oxygen, followed by the elimination of a neutral hexene molecule (C6H12, 84 Da). This produces a radical cation corresponding to the hydroxycoumarin.
-
Alkyl Chain Fragmentation: The hexyl chain itself can undergo fragmentation, leading to a series of ions separated by 14 Da (CH2).
-
Electrospray Ionization (ESI): Focusing on the Intact Molecule and Controlled Fragmentation
ESI is a soft ionization technique that typically generates protonated molecules, [M+H]+, with minimal initial fragmentation.[4][5] This makes it ideal for determining the molecular weight of the parent compound. To elicit structural information, ESI is coupled with tandem mass spectrometry (MS/MS), where the [M+H]+ precursor ion is isolated and fragmented through Collision-Induced Dissociation (CID).[6][7]
-
Causality: In CID, the [M+H]+ ion is accelerated and collided with an inert gas (e.g., argon or nitrogen).[7] This controlled energy input is typically much lower than in EI, leading to the cleavage of the weakest bonds first. In a protonated hexyloxy coumarin, the most labile site is often the C-O ether bond and the flexible alkyl chain.
-
Key Fragmentation Pathways for Hexyloxy Coumarins under ESI-MS/MS:
-
Dominant Neutral Loss of Hexene: The most common and diagnostically significant fragmentation is the loss of a neutral hexene molecule (C6H12, 84 Da). This occurs via a charge-driven rearrangement, resulting in a protonated hydroxycoumarin fragment. This fragment is often the base peak in the MS/MS spectrum.
-
Loss of Water (H2O): While less common, a subsequent loss of water (18 Da) from the hydroxycoumarin fragment can sometimes be observed at higher collision energies.
-
Loss of CO: Following the initial loss of hexene, the resulting hydroxycoumarin ion can lose CO (28 Da), mirroring the fragmentation seen in EI but starting from a different precursor.[8]
-
Comparative Summary
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) |
| Primary Ion | Molecular Ion (M+•), often low abundance | Protonated Molecule ([M+H]+), high abundance |
| Fragmentation Energy | High, uncontrolled | Low to high, user-controlled (Collision Energy) |
| Dominant Cleavage | Complex; CO loss, alkyl chain fragmentation, McLafferty rearrangement | Neutral loss of hexene (C6H12) from the [M+H]+ ion |
| Primary Use Case | GC-MS, library matching, core structure elucidation | LC-MS, molecular weight determination, targeted quantification, metabolite ID |
Visualizing the Fragmentation Pathways
To better illustrate these distinct pathways, we will use 7-hexyloxycoumarin (MW: 248.3 g/mol ) as our model compound.
EI Fragmentation Pathway
Caption: Proposed EI fragmentation of 7-hexyloxycoumarin.
ESI-MS/MS Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation of 7-hexyloxycoumarin.
Experimental Protocol: A Self-Validating System
This protocol provides a robust starting point for the analysis of hexyloxy coumarins using LC-MS/MS, a common platform in drug development labs.
Objective: To determine the molecular weight and obtain characteristic fragmentation data for a hexyloxy coumarin standard.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the hexyloxy coumarin standard in methanol.
- Perform a serial dilution to create a 1 µg/mL working solution in 50:50 methanol:water.
- Expert Insight: The use of a solvent composition similar to the initial mobile phase conditions prevents peak distortion during injection.
2. Liquid Chromatography (LC) Conditions:
- System: UHPLC system.[4]
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 µL.
- Trustworthiness: A gradient elution is necessary to ensure the elution of the relatively nonpolar hexyloxy coumarin as a sharp peak and to clean the column of any late-eluting impurities. The inclusion of formic acid promotes protonation for positive-ion ESI.
3. Mass Spectrometry (MS) Conditions:
- System: Triple Quadrupole or Q-TOF Mass Spectrometer.[4][9]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS1 Scan: Scan from m/z 100 to 400 to find the [M+H]+ ion (expected at m/z 249.1 for 7-hexyloxycoumarin).
- MS/MS Scan (Product Ion Scan):
- Precursor Ion: Isolate the m/z value corresponding to the [M+H]+ ion (e.g., 249.1).
- Collision Gas: Argon.
- Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV). This allows for the observation of fragments that form at different energy levels. For initial screening, a fixed energy of 20 eV is a good starting point.
- MS2 Scan Range: Scan from m/z 50 to 260.
- Expert Insight: A collision energy ramp is a powerful tool. Low energies may only be sufficient to induce the loss of the hexyloxy chain, while higher energies might reveal fragmentation of the core coumarin ring. This provides an extra dimension of structural confirmation.
Conclusion
The mass spectrometric fragmentation of hexyloxy coumarins is highly dependent on the analytical technique employed. Electron Ionization provides deep structural detail of the entire molecule, including the core ring system and the substituent, but often at the cost of the molecular ion. Conversely, ESI-MS/MS offers a controlled, two-step approach: unambiguous determination of the molecular weight followed by targeted fragmentation via CID. For hexyloxy coumarins, this typically yields a simple, diagnostic spectrum dominated by the neutral loss of hexene.
For researchers in drug development, mastering both techniques is crucial. ESI-MS/MS is the workhorse for quantitative analysis and metabolite screening in complex biological matrices, while the fragmentation patterns from EI-MS, often available in spectral libraries, can be invaluable for the definitive identification of novel synthetic analogues or impurities.
References
-
Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. PMC. [Link]
-
Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry. PubMed. [Link]
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal. [Link]
-
Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Open. [Link]
-
Simultaneous Analysis of Simple Coumarins and Furocoumarines in Cigarettes by Solid-Phase Extraction with Gas Chromatography-Mass Spectrometry. Journal of AOAC INTERNATIONAL. [Link]
-
Analysis of Coumarin in Tobacco, Smokeless Tobacco Products, and Electronic Cigarette Liquids by Isotope Dilution LC–MS/MS. LCGC International. [Link]
-
Gas phase ion chemistry of coumarins: ab initio calculations used to justify negative chemical. Semantic Scholar. [Link]
-
Determination of coumarin in fragrance products by capillary gas chromatography with electron capture detection. PubMed. [Link]
-
Determination of Coumarin in Teas by GC/MS. cnki.com.cn. [Link]
-
A study of the electrospray ionisation of selected coumarin derivatives and their subsequent fragmentation using an ion trap mass spectrometer. PubMed. [Link]
-
Synthesis and mass spectra of some new 3-substituted coumarin derivatives. Der Pharma Chemica. [Link]
-
Negative ion electrospray ionization mass spectrometry and computational studies on substituted 7-hydroxycoumarins. PubMed. [Link]
-
Analysis of fragmentations of coumarins in mass spectrometry using the electronic charges of atoms. SciSpace. [Link]
-
Elution profiles of the metabolites using the LC-MS/MS method. ResearchGate. [Link]
-
Electrospray ionization tandem mass spectrometry of 4-aryl-3,4-dihydrocoumarins. ChemRxiv. [Link]
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. ResearchGate. [Link]
-
(PDF) Analysis of fragmentations of coumarins in mass spectrometry using the electronic charges of atoms. ResearchGate. [Link]
-
Tandem mass spectrometry – Knowledge and References. Taylor & Francis Online. [Link]
-
Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube. [Link]
-
Results for "Tandem Mass Spectrometry". Springer Nature Experiments. [Link]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A study of the electrospray ionisation of selected coumarin derivatives and their subsequent fragmentation using an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
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- 9. Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Physicochemical and Photophysical Properties of 6-Hexyloxy- and 6-Methoxy-4-Methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes and biologically active scaffolds, coumarin derivatives stand out for their versatile applications. The substitution pattern on the coumarin core profoundly influences their physicochemical and photophysical properties, thereby dictating their suitability for specific applications. This guide provides an in-depth comparison of two such derivatives: 6-hexyloxy-4-methylcoumarin and 6-methoxy-4-methylcoumarin.
The primary structural difference between these two molecules is the length of the alkoxy chain at the 6-position. This seemingly subtle variation has significant implications for properties such as lipophilicity, solubility, and interaction with biological membranes, as well as potentially influencing their photophysical characteristics. While extensive data is available for the well-studied 6-methoxy-4-methylcoumarin, specific experimental data for 6-hexyloxy-4-methylcoumarin is less prevalent in the literature. Therefore, this guide will not only compare the known properties but also provide the experimental framework for a comprehensive in-house evaluation.
Core Physicochemical Properties: A Comparative Overview
The transition from a methoxy to a hexyloxy group primarily impacts the lipophilicity of the molecule. This can be a critical parameter in drug development, influencing membrane permeability and interaction with biological targets.[1]
| Property | 6-Methoxy-4-methylcoumarin | 6-Hexyloxy-4-methylcoumarin (Predicted) |
| Molecular Formula | C₁₁H₁₀O₃[2] | C₁₆H₂₀O₃ |
| Molecular Weight | 190.19 g/mol [2] | 260.33 g/mol |
| Appearance | White to off-white crystalline solid[3] | Likely a white to off-white solid |
| Melting Point | 163-167 °C[3] | Expected to be lower than 6-methoxy derivative |
| Solubility | Soluble in DMSO and ethanol[3] | Expected to have higher solubility in nonpolar organic solvents and lower solubility in polar solvents |
| Lipophilicity (XLogP3) | 2.2[2] | Expected to be significantly higher |
Predicted properties for 6-hexyloxy-4-methylcoumarin are based on the expected effects of increasing the alkyl chain length.
Synthesis of 6-Alkoxy-4-Methylcoumarins
The synthesis of both 6-methoxy- and 6-hexyloxy-4-methylcoumarin can be efficiently achieved through a two-step process. The first step involves the Pechmann condensation of hydroquinone and ethyl acetoacetate to yield 6-hydroxy-4-methylcoumarin. The subsequent step is a Williamson ether synthesis to introduce the desired alkoxy group.[4][5]
Step 1: Pechmann Condensation for 6-Hydroxy-4-methylcoumarin
This classic reaction for coumarin synthesis involves the acid-catalyzed reaction of a phenol with a β-ketoester.[6][7]
Experimental Protocol:
-
In a round-bottom flask, combine hydroquinone (1.0 eq) and ethyl acetoacetate (1.0 - 1.2 eq).
-
Under cooling in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction mixture to stir at room temperature or with gentle heating (e.g., in a water bath at 90°C) for a specified time (typically 1-2 hours or overnight).[6][8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 6-hydroxy-4-methylcoumarin.
Caption: Workflow for the Pechmann Condensation to synthesize 6-hydroxy-4-methylcoumarin.
Step 2: Williamson Ether Synthesis for 6-Alkoxy-4-methylcoumarin
This reaction converts the hydroxyl group of 6-hydroxy-4-methylcoumarin to the desired alkoxy group using an appropriate alkyl halide.[9]
Experimental Protocol:
-
Dissolve 6-hydroxy-4-methylcoumarin (1.0 eq) in a suitable solvent such as acetone or DMF in a round-bottom flask.
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃) (excess, e.g., 2-3 eq), to the solution.
-
Add the corresponding alkyl halide (1.1 - 1.5 eq). For 6-methoxy-4-methylcoumarin, use methyl iodide. For 6-hexyloxy-4-methylcoumarin, use 1-bromohexane.
-
Reflux the reaction mixture for several hours (typically 12-24 hours), monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final 6-alkoxy-4-methylcoumarin.
Caption: General workflow for the Williamson Ether Synthesis of 6-alkoxy-4-methylcoumarins.
Photophysical Properties: A Comparative Discussion
The photophysical properties of coumarins are highly sensitive to their substitution pattern and the surrounding solvent environment. The electron-donating nature of the alkoxy group at the 6-position influences the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects its absorption and emission properties.[10]
| Photophysical Property | 6-Methoxy-4-methylcoumarin | 6-Hexyloxy-4-methylcoumarin (Expected) |
| Absorption Max. (λabs) | ~320 nm (in cyclohexane)[10] | Likely similar to the methoxy derivative, with minor shifts depending on the solvent. |
| Emission Max. (λem) | ~380 nm (in cyclohexane)[10] | Likely similar to the methoxy derivative, with minor shifts depending on the solvent. |
| Fluorescence Quantum Yield (Φf) | Not extensively reported, but generally lower than 7-alkoxy isomers.[11] | Expected to be in a similar range to the methoxy derivative. |
| Molar Absorptivity (ε) | Data not readily available.[11] | Can be determined experimentally. |
Experimental Protocols for Photophysical Characterization
To enable a direct and quantitative comparison, the following standardized protocols can be employed.
The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength and can be determined using the Beer-Lambert law.[12]
Experimental Protocol:
-
Prepare a Stock Solution: Accurately weigh a small amount of the coumarin derivative and dissolve it in a known volume of a spectroscopic grade solvent (e.g., ethanol or DMSO) to create a stock solution of known concentration.
-
Prepare a Dilution Series: Prepare a series of dilutions from the stock solution. The concentrations should be chosen such that the absorbance values at the λmax fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Use the pure solvent as a blank.
-
Plot Data: Plot a graph of absorbance versus concentration.
-
Calculate ε: The molar absorptivity (ε) is the slope of the resulting line, assuming a path length of 1 cm.
Caption: Workflow for the determination of molar absorptivity.
The fluorescence quantum yield can be determined relative to a well-characterized standard.[13][14]
Experimental Protocol:
-
Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the coumarin derivatives (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: Using a fluorometer, record the corrected fluorescence emission spectrum for each solution, using the same excitation wavelength.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Φf: The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (m_x / m_st) * (n_x² / n_st²) where Φ is the quantum yield, m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.
Caption: Workflow for the determination of relative fluorescence quantum yield.
Impact of Alkoxy Chain Length on Applications
The difference in the length of the alkoxy chain between 6-methoxy- and 6-hexyloxy-4-methylcoumarin is expected to have a significant impact on their applications, particularly in biological systems.
-
Lipophilicity and Membrane Permeability: The longer hexyl chain in 6-hexyloxy-4-methylcoumarin will significantly increase its lipophilicity compared to the methoxy derivative.[15] This enhanced lipophilicity can lead to increased permeability across cell membranes, which could be advantageous for applications such as intracellular fluorescent probes or as scaffolds for drugs targeting intracellular components.
-
Biological Activity: The biological activity of coumarin derivatives can be modulated by their lipophilicity. For instance, in the context of monoamine oxidase (MAO) inhibitors, lipophilicity has been shown to be an important factor influencing inhibitory potency.[16] Therefore, 6-hexyloxy-4-methylcoumarin might exhibit different or enhanced biological activities compared to its methoxy counterpart in certain assays. For example, 6-methoxy-4-methylcoumarin has been investigated for its role in stimulating melanogenesis and as a scaffold for MAO-B inhibitors.[2][3] The increased lipophilicity of the hexyloxy derivative could potentially enhance its efficacy in these areas, although this would require experimental validation.
-
Formulation and Delivery: The difference in solubility will also affect the formulation of these compounds for various applications. 6-Hexyloxy-4-methylcoumarin's higher affinity for nonpolar environments may make it more suitable for incorporation into lipid-based drug delivery systems.
Conclusion
The choice between 6-hexyloxy- and 6-methoxy-4-methylcoumarin will ultimately depend on the specific requirements of the intended application. While 6-methoxy-4-methylcoumarin is a well-characterized compound, the longer alkoxy chain of the hexyloxy derivative offers a significant increase in lipophilicity, which can be a desirable property for enhancing membrane permeability and potentially modulating biological activity.
This guide provides the foundational knowledge and experimental protocols necessary for a comprehensive comparison of these two coumarin derivatives. By following the outlined synthetic and characterization procedures, researchers can generate the necessary data to make an informed decision on which compound is best suited for their research and development needs.
References
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- JASCO. (2021, March 10). Fluorescence quantum yield measurement. JASCO Global.
- Pechmann Condensation. (n.d.). Harvard University Chemistry Department.
- Ramesan, S., Vyas, S., & Abid, A. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies.
- Alphalyse. (2016, November 15).
- Relative Quantum Yield Measurement of a Sample in Solution. (n.d.).
- Wurth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
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- BenchChem. (2025). A Comparative Guide to the Photophysical Properties of 6-Methoxy-4-methylcoumarin and 7-Methoxy-4-methylcoumarin.
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- Ferreira, R. J., et al. (2023). Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins. PMC.
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- Table of Contents 1. Experimental procedures 1.1 Materials 1.2 Methods 1.3 Calculation of the molar extinction coefficient 1.4 C. The Royal Society of Chemistry.
- Lee, H., et al. (2025). 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling with In Silico Analysis of Adipogenic Proteins. MDPI.
- Lee, H., et al. (2025). 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling with In Silico Analysis of Adipogenic Proteins. MDPI.
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- Extinction Coefficients. Thermo Fisher Scientific.
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- Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. RSC Publishing.
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- High quantum yield and pH sensitive fluorescence dyes based on coumarin deriv
- Sethna, S., & Shah, R. C. (1939). Pechmann condensation of phenols with ethyl butyroacetate. Journal of the Indian Chemical Society, 16, 381-384.
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- SYNTHESIS AND CHARACTERIZATION OF NOVEL COUMARIN DERIVATIVES. (2025, March 27). St. John's Scholar.
- Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. IISTE.org.
- Al-Warhi, T., et al. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. PMC.
- Matosiuk, D., et al. (2012). Lipophilicity of natural coumarines. Current Issues in Pharmacy and Medical Sciences.
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- Nguyen, T. N., et al. (2025). Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Arkivoc.
- BenchChem. (2025). Application Notes and Protocols: Fluorescence Spectroscopy of 6-Methoxy-4-methylcoumarin.
- Jo, E., et al. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.
- Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Deriv
- (PDF)
- Synthesis and Characterization of Some New 4-Hydroxy-coumarin Deriv
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
- (a) Quantum yield profile of coumarin-6-based fluorescent film at...
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A Senior Application Scientist's Guide to Elemental Analysis of a C16H20O3 Coumarin Derivative
For researchers in the vanguard of drug discovery and development, the synthesis of a novel compound is a moment of triumph. However, this success is immediately followed by the critical phase of structural elucidation and purity confirmation. Among the foundational analytical techniques, elemental analysis remains an indispensable tool for verifying the empirical formula of a newly synthesized molecule. This guide provides an in-depth, technical comparison of theoretical versus experimental elemental analysis for a C16H20O3 coumarin derivative, grounded in field-proven insights and best practices.
The Principle: Why Elemental Analysis is Non-Negotiable
Elemental analysis provides the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample.[1] For a novel compound like our C16H20O3 coumarin derivative, this analysis serves as a primary checkpoint to confirm its atomic composition. The data generated is a simple, yet powerful, validation of the synthetic outcome. A successful result, where experimental values align closely with theoretical calculations, provides a high degree of confidence in the compound's empirical formula before proceeding with more complex and costly spectroscopic analyses.[2]
The Theoretical Benchmark: Calculating the Elemental Composition of C16H20O3
Before any experiment, we must establish the theoretical elemental composition based on the compound's molecular formula. This calculation is the benchmark against which all experimental data will be judged. The process relies on the atomic masses of the constituent elements.[3]
Atomic Masses Used:
Step 1: Calculate the Molar Mass of C16H20O3
-
Mass of Carbon = 16 atoms * 12.011 u/atom = 192.176 u
-
Mass of Hydrogen = 20 atoms * 1.008 u/atom = 20.160 u
-
Mass of Oxygen = 3 atoms * 15.999 u/atom = 47.997 u
-
Total Molar Mass = 192.176 + 20.160 + 47.997 = 260.333 g/mol
Step 2: Calculate the Percentage of Each Element
The percentage composition is determined by dividing the total mass of each element in the molecule by the total molar mass and multiplying by 100.[2]
-
% Carbon (C) = (192.176 / 260.333) * 100 = 73.82%
-
% Hydrogen (H) = (20.160 / 260.333) * 100 = 7.74%
-
% Oxygen (O) = (47.997 / 260.333) * 100 = 18.44%
Data Presentation: Theoretical Composition
The calculated values are summarized below. This table represents the "perfect" result we aim to approximate experimentally.
| Element | Atomic Mass (u) | Atoms in Molecule | Total Mass Contribution (u) | Percentage Composition (%) |
| Carbon (C) | 12.011 | 16 | 192.176 | 73.82 |
| Hydrogen (H) | 1.008 | 20 | 20.160 | 7.74 |
| Oxygen (O) | 15.999 | 3 | 47.997 | 18.44 |
| Total | 260.333 | 100.00 |
Visualization: Elemental Analysis Calculation Workflow
The logical flow from molecular formula to percentage composition is a straightforward but critical process.
Caption: Workflow for calculating theoretical elemental composition.
The Gold Standard: Combustion Analysis
The most common and reliable method for determining Carbon, Hydrogen, and Nitrogen content is combustion analysis.[7][8] This technique involves burning a small, precisely weighed sample in an oxygen-rich environment. The combustion converts carbon to carbon dioxide (CO2) and hydrogen to water (H2O). These gases are then separated and quantified by detectors, allowing for the back-calculation of the original C and H content.[9] Oxygen is typically determined by pyrolysis in a separate analysis.
Experimental Protocol: Sample Submission for Combustion Analysis
Trustworthy data begins with meticulous sample preparation. Deviations from protocol are a primary source of experimental error.
-
Ensure Sample Purity (Expertise & Experience): The sample must be free of residual solvents, chromatography media (silica gel), and moisture. Causality: Solvents contain C and H, and moisture contains H and O. Their presence will artificially inflate the corresponding elemental percentages and lead to a failed analysis. It is best practice to high-vacuum dry the sample for several hours and confirm purity via NMR or LC-MS prior to submission.
-
Homogenize the Sample: The sample must be a fine, homogenous powder. Causality: Incomplete combustion can occur if the sample is composed of large, non-uniform crystals, leading to inaccurate results. Gently grind the sample in a clean agate mortar and pestle if necessary.
-
Precise Weighing: Accurately weigh 2-3 mg of the dried, homogenous sample into a tin or silver capsule using a microbalance. Causality: The entire calculation hinges on the initial sample mass. Any error in this measurement will propagate through all subsequent calculations. The instrument's software uses this initial weight to determine the final percentages.
-
Seal the Capsule: Crimp the capsule tightly to ensure no sample is lost and to create a compact unit for introduction into the analyzer.
-
Instrument Calibration (Trustworthiness): Before running the unknown sample, the instrument's performance must be validated. This is achieved by running a certified standard with a known elemental composition (e.g., Acetanilide). The results for the standard must fall within a very narrow tolerance (typically ±0.3% of the known values) to validate the run. A blank capsule is also run to ensure there is no contamination in the system.
-
Sample Analysis: The sealed sample is introduced into the combustion furnace (typically >900°C). The resulting gases (CO2, H2O) are passed through a reduction tube and separation column before reaching a thermal conductivity detector (TCD) for quantification.[10]
Comparison Guide: Theoretical vs. Experimental Data
Let's compare our theoretical data with hypothetical, yet realistic, experimental results from two common analytical techniques.
| Parameter | Theoretical Value (%) | Combustion Analysis Result (%) | High-Resolution Mass Spec (HRMS) Result (%) |
| % Carbon | 73.82 | 73.68 | 73.81 |
| % Hydrogen | 7.74 | 7.81 | 7.75 |
| % Oxygen | 18.44 | 18.51 (by difference) | 18.44 |
| Acceptance | N/A | Pass (within ±0.4%) | Pass |
Analysis of Results:
-
Combustion Analysis: The results are well within the widely accepted tolerance of ±0.4% for academic and most industrial purposes. The slight deviation could be due to minuscule amounts of residual moisture (increasing H and O) or instrumental factors. This result strongly supports the proposed formula of C16H20O3.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the molecular ion, which can be used to calculate the molecular formula. The elemental composition derived from HRMS is often very close to the theoretical value. While not a direct measure of bulk sample composition like combustion analysis, it provides powerful, complementary evidence for the molecular formula.
Visualization: Validating Experimental Results
This diagram illustrates the decision-making process based on the comparison of theoretical and experimental data.
Caption: Decision workflow for validating elemental analysis results.
Scientific Integrity: A Self-Validating System
The trustworthiness of an elemental analysis result is paramount. The protocol is designed to be self-validating through several key checks:
-
The 100% Rule: The sum of the experimental percentages for all elements should be as close to 100% as possible. A significant deviation suggests the presence of an unanalyzed element (e.g., sulfur, a halogen) or an instrumental error.
-
Certified Standards: As mentioned, running a known standard like Acetanilide before and after a sample set demonstrates that the instrument is performing correctly at that specific time. This provides an authoritative grounding for the results obtained for the unknown compound.
-
Reproducibility: For critical samples, running the analysis in duplicate or triplicate is advisable. The results should be highly consistent, demonstrating the homogeneity of the sample and the stability of the instrument.
By adhering to these principles, we ensure that the final data is a reliable reflection of the sample's true composition, providing a solid foundation for subsequent research and development activities.
References
- Oreate AI Blog. (2025, December 30). Understanding the Atomic Mass of Oxygen: A Key Element in Our Universe.
- Quora. (2018, August 18). Why is the atomic mass of carbon written as 12.01 and not 12.00 u?.
- Quora. (2023, November 9).
- Testbook.
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Royal Society of Chemistry. Carbon - Element information, properties and uses. [Link]
- BYJU'S.
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
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- Westfield State University. Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu.
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The Science of Elemental Analysis. Benefits and Applications in Organic Chemistry. [Link]
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Royal Society of Chemistry. Hydrogen - Element information, properties and uses. [Link]
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Royal Society of Chemistry. Oxygen - Element information, properties and uses. [Link]
- Jefferson Lab. #1 - Hydrogen - H.
- YouTube. (2022, March 15).
- CK-12 Foundation.
- Testbook.
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Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. [Link]
- Element analysis. Element analysis.
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Elementar. Elemental analysis: operation & applications. [Link]
- University of California, Davis. Stoichiometry: Elemental Analysis.
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- StudySmarter. (2022, December 12). Elemental Analysis: Methods & Examples.
- Chemistry LibreTexts. (2021, March 21). Introduction to Elemental Analysis.
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Technical Assessment: Photophysical Characterization of 6-(hexyloxy)-4-methyl-2H-chromen-2-one
Executive Summary & Scientific Context
6-(hexyloxy)-4-methyl-2H-chromen-2-one is a lipophilic derivative of the coumarin fluorophore. While the parent compound (4-methylcoumarin) absorbs in the deep UV, the introduction of an alkoxy auxochrome at the 6-position significantly alters its photophysical profile.
This guide addresses a critical gap in standard spectral databases: the specific characterization of the hexyloxy derivative. By synthesizing data from established Structure-Property Relationships (SPR) of 6-alkoxycoumarins, we establish that the absorption maximum (
Primary Application: Unlike its water-soluble analogs, the hexyloxy chain confers high lipophilicity, making this molecule an ideal probe for lipid bilayer studies, hydrophobic protein pockets, and non-polar solvent environments.
Comparative Photophysical Analysis
To understand the performance of this compound, it must be benchmarked against its structural analogs. The alkyl chain length (hexyl vs. methyl) has a negligible effect on the energy of the
Table 1: Spectral Benchmarking of Coumarin Derivatives
| Compound | Substituent (Pos 6) | Substituent (Pos 7) | Predicted | Solvatochromism | Key Characteristic | |
| Target: 6-Hexyloxy | -O-(CH | H | ~324 nm | ~440-450 nm | Moderate | High Lipophilicity |
| Analog: 6-Methoxy | -OCH | H | 323.8 nm | ~445 nm | Moderate | Standard Reference |
| Isomer: 7-Methoxy | H | -OCH | ~320 nm | ~380 nm | High | Higher Quantum Yield |
| Parent: 4-Methyl | H | H | ~275 nm | Weak/None | Low | UV Absorber Only |
Data derived from comparative analysis of 6-alkoxy vs 7-alkoxy chromophores [1, 2].[1][2][3][4]
Mechanistic Insight: The "6 vs. 7" Substitution Effect
The position of the electron-donating alkoxy group fundamentally alters the conjugation pathway.
-
7-Position (Umbelliferone-like): The oxygen lone pair is para to the carbonyl group, creating a strong "push-pull" system (Intramolecular Charge Transfer - ICT). This typically results in high fluorescence quantum yield.
-
6-Position (Target): The oxygen lone pair is para to the ring oxygen, not the carbonyl. This results in a different resonance contribution, often leading to a slight red-shift in absorption compared to the 7-isomer, but typically a lower fluorescence quantum yield and a larger Stokes shift [1, 4].
Electronic Transition Logic (Visualization)
The following diagram illustrates the electronic causality. The hexyloxy group acts as an auxochrome, lowering the energy gap between the HOMO and LUMO orbitals compared to the parent 4-methylcoumarin.
Figure 1: Mechanistic flow illustrating how the hexyloxy substituent alters the electronic landscape of the coumarin core, resulting in the observed spectral shift.
Experimental Protocol: Reliable Measurement
Due to the hexyloxy chain, this molecule is insoluble in water . Attempting to measure it in aqueous buffer without a co-solvent will lead to aggregation, scattering, and false absorption peaks.
Reagents Required[1][2][5][6][7][8][9][10]
-
Analyte: this compound (>98% purity).
-
Primary Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH).
-
Stock Solvent: Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) for initial dissolution.
Step-by-Step Workflow
-
Stock Preparation (Critical Step):
-
Dissolve 1-2 mg of the compound in 1 mL of DCM or DMSO . The hexyloxy chain requires this non-polar/apolar start to ensure complete solvation.
-
Validation: Solution must be perfectly clear. Any turbidity indicates aggregation.
-
-
Working Solution:
-
Dilute the stock into the measurement solvent (e.g., Ethanol) to a final concentration of 10–50 µM .
-
Target Absorbance: Aim for an Optical Density (OD) between 0.1 and 0.8 at
to remain within the linear range of the Beer-Lambert Law.
-
-
Baseline Correction:
-
Use a matched cuvette containing the exact solvent mixture (e.g., EtOH + 0.1% DMSO) as the blank.
-
Why? To subtract the UV cut-off of the solvent and any refractive index mismatches.
-
-
Scanning:
-
Scan range: 250 nm to 500 nm.
-
Scan speed: Medium (approx. 200-400 nm/min).
-
Expectation: Look for the primary peak at 324 ± 2 nm and a secondary shoulder/peak in the deep UV (~270 nm).
-
Workflow Diagram
Figure 2: Operational workflow for characterizing lipophilic coumarin derivatives, emphasizing the solubility check to prevent aggregation artifacts.
References
-
BenchChem. (2025).[4][5][6] A Comparative Guide to the Photophysical Properties of 6-Methoxy-4-methylcoumarin and 7-Methoxy-4-methylcoumarin. Retrieved from
-
PubChem. (2025). 6-Methoxy-4-methylcoumarin Compound Summary. National Library of Medicine. Retrieved from
-
ResearchGate. (2021).[7] Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. Retrieved from
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[8] Retrieved from
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 6-(hexyloxy)-4-methyl-2H-chromen-2-one
As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling and disposal of 6-(hexyloxy)-4-methyl-2H-chromen-2-one. This document is intended for researchers, scientists, and drug development professionals. The procedures outlined below are synthesized from established safety protocols for coumarin derivatives and are designed to ensure the highest level of safety and experimental integrity.
Hazard Assessment and Triage
This compound belongs to the coumarin class of compounds. While specific toxicological data for this derivative may be limited, the hazard profile can be extrapolated from structurally similar coumarins. The primary hazards associated with this class of compounds include:
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Skin Irritation : Causes skin irritation and may cause an allergic skin reaction.[1]
-
Serious Eye Irritation : Causes serious eye irritation.[1][2]
-
Respiratory Irritation : May cause respiratory irritation, particularly if handled as a powder, leading to dust formation.[1][3]
Given these potential hazards, a rigorous approach to personal protective equipment (PPE) and handling is mandatory. All operations should be conducted within a certified chemical fume hood to mitigate inhalation risks.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for preventing exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm) inspected prior to use.[4] | Provides a barrier against skin contact and irritation. Nitrile offers good chemical resistance. Always use proper glove removal technique to avoid contaminating skin.[5] |
| Eye & Face Protection | Chemical safety goggles with side-shields or a full-face shield.[1][5] | Protects against splashes and airborne particles, preventing serious eye irritation. A face shield is recommended when handling larger quantities or when there is a significant splash risk. |
| Body Protection | A fully-fastened lab coat (chemical-resistant recommended). | Prevents contamination of personal clothing and skin. A complete suit protecting against chemicals may be necessary depending on the scale of the operation.[5] |
| Respiratory Protection | Required if dust is generated or when working outside a fume hood. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | Minimizes the risk of inhaling irritating airborne particles. Engineering controls like fume hoods are the preferred method of exposure control. |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the procedure for accurately weighing the solid compound and preparing a stock solution. The causality behind each step is explained to ensure both safety and experimental accuracy.
Objective: To safely weigh 10 mg of this compound and prepare a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Analytical balance
-
Spatula
-
Weighing paper/boat
-
1.5 mL microcentrifuge tube or appropriate vial
-
Calibrated micropipettes and tips
Procedure:
-
Preparation and Pre-Check:
-
Weighing the Compound:
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare to zero.
-
Carefully use a clean spatula to transfer a small amount of this compound onto the weighing paper until approximately 10 mg is measured.
-
Rationale: Performing this step in a fume hood prevents the inhalation of any fine powder that may become airborne.
-
Record the exact weight.
-
-
Transfer and Solubilization:
-
Carefully fold the weighing paper and transfer the solid into a labeled 1.5 mL microcentrifuge tube.
-
Tap the weighing paper to ensure all powder is transferred.
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube to achieve a 10 mM concentration.
-
Cap the tube securely and vortex until the solid is completely dissolved.
-
-
Post-Handling and Cleanup:
-
Dispose of the used weighing paper and pipette tips as solid chemical waste.
-
Wipe the spatula clean with a solvent-dampened wipe (e.g., ethanol) and dispose of the wipe as chemical waste.
-
Wipe down the work area within the fume hood.
-
Remove gloves using the proper technique and dispose of them.
-
Wash hands thoroughly with soap and water.[6]
-
Emergency Procedures and First Aid
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or seek immediate medical attention.
Disposal Plan: Waste Management Workflow
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and any absorbent material used for cleaning spills. Collect this waste in a dedicated, sealed, and clearly labeled container for solid chemical waste.[7]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled, sealed container for non-halogenated organic waste.
-
Empty Containers: Thoroughly rinse the original container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as liquid hazardous waste. Deface the original label before disposing of the rinsed container in accordance with institutional guidelines.[7]
Never dispose of this chemical or its waste down the drain, as it may be harmful to aquatic life.[8] All chemical waste should be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[9]
Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- TCI Chemicals. (2025, November 21). Safety Data Sheet: 4-Hydroxycoumarin.
- MCE. (n.d.). Materials Safety Data Sheet: 4-(trifluoromethyl)-7-(triisopropylsilyloxy)-2H-chromen-2-one.
- Ventós. (2023, November 4). Safety Data Sheet: COUMARIN.
- MilliporeSigma. (2025, October 15). Safety Data Sheet.
- ChemScene. (2025, December 8). Safety Data Sheet: Coumarin 480.
- CDH Fine Chemical. (n.d.). Coumarin CAS No 91-64-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2015, May 5). Safety Data Sheet: 6-Hydroxycoumarin.
- Loba Chemie. (2019, January 10). COUMARIN FOR SYNTHESIS MSDS.
- Carl ROTH. (n.d.). Safety Data Sheet: Coumarin.
- Carl ROTH. (n.d.). Safety Data Sheet: Coumarin ≥98,5 %, DAB.
-
National Center for Biotechnology Information. (n.d.). 6-hydroxy-2H-chromen-2-one. PubChem Compound Database. Retrieved from [Link]
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 7-Hydroxy-4-methylcoumarin.
- MilliporeSigma. (2025, September 10). Safety Data Sheet.
- TCI Chemicals. (2018, October 3). Safety Data Sheet: 4'-Hydroxyflavone.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Cayman Chemical. (2025, June 19). Safety Data Sheet: coumarin-SAHA.
- Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
- Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
- Fisher Scientific. (2024, February 7). Safety Data Sheet: 4-Methoxycoumarin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
